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  • Product: Respinomycin C
  • CAS: 151233-06-6

Core Science & Biosynthesis

Foundational

Structural Elucidation and Physicochemical Characterization of Respinomycin C: A Technical Whitepaper

Introduction & Pharmacological Context Anthracyclines represent a cornerstone class of antineoplastic antibiotics, traditionally characterized by their rigid tetracyclic aglycone core and appended sugar moieties. In 1993...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Anthracyclines represent a cornerstone class of antineoplastic antibiotics, traditionally characterized by their rigid tetracyclic aglycone core and appended sugar moieties. In 1993, a novel subclass known as the respinomycins was isolated from the fermentation broth of Streptomyces xanthocidicus (). While structurally distinct from the well-known nogalamycin group, the respinomycin complex (comprising variants A1, A2, B, C, and D) exhibits profound biological activity, notably inducing terminal differentiation in human leukemia K-562 cells ().

This whitepaper focuses strictly on Respinomycin C , detailing its precise chemical architecture, molecular weight, and the rigorous analytical methodologies required for its isolation and structural elucidation.

Chemical Identity & Quantitative Physicochemical Data

Respinomycin C is a complex glycosylated anthracycline. Its unique structural skeleton diverges from classical anthracyclines, requiring advanced multidimensional spectroscopic validation to map its connectivity (). The fundamental physicochemical properties are summarized in the table below.

ParameterValueAnalytical Basis / Source
Chemical Name Respinomycin CIUPAC nomenclature derived from NMR
CAS Registry Number 151233-06-6Chemical Abstracts Service ()
Molecular Formula C36H45NO14High-Resolution Mass Spectrometry (HRMS) ()
Molecular Weight 715.75 g/mol Calculated based on standard atomic weights
Compound Class Anthracycline AntibioticStructural homology & biosynthetic origin
Biological Source Streptomyces xanthocidicusFermentation extraction ()

Isolation and Purification Workflow

The isolation of Respinomycin C requires a multi-dimensional chromatographic approach to resolve it from its closely related analogs (A1, A2, B, and D). As a Senior Application Scientist, I emphasize that the causality behind this specific sequence lies in the progressive exploitation of polarity, partition coefficients, and molecular size, ensuring a self-validating purification loop.

Step-by-Step Methodology:
  • Fermentation & Primary Extraction: Cultivate S. xanthocidicus under controlled aerobic conditions. Harvest the fermentation broth and subject it to liquid-liquid extraction using Ethyl Acetate (EtOAc).

    • Causality: EtOAc selectively partitions the moderately polar anthracycline aglycones and their glycosides away from highly polar aqueous cellular debris.

  • Silica Gel Column Chromatography: Load the concentrated EtOAc extract onto a normal-phase silica gel column. Elute with a gradient of chloroform/methanol.

    • Causality: This step provides a crude fractionation based on hydrogen-bonding capacity, separating the respinomycin complex from non-polar lipids and highly polar contaminants.

  • Centrifugal Partition Chromatography (CPC): Subject the enriched fractions to CPC using a biphasic solvent system (e.g., chloroform/methanol/water).

    • Causality: CPC eliminates solid support matrices. This prevents the irreversible adsorption of the basic, amine-containing sugar moieties of the respinomycins to silica, ensuring high recovery yields.

  • Preparative Thin Layer Chromatography (PTLC): Perform final polishing using preparative silica gel TLC.

    • Causality: PTLC offers the high-resolution theoretical plates necessary to separate Respinomycin C (C36H45NO14) from its closely related homolog, Respinomycin B (C35H43NO14).

  • System Validation: Confirm purity via analytical High-Performance Liquid Chromatography (HPLC) using UV detection at characteristic anthracycline wavelengths (~230 nm and ~430 nm) prior to advancing to structural analysis.

Isolation A Streptomyces xanthocidicus Fermentation B EtOAc Extraction (Crude Extract) A->B C Silica Gel Column Chromatography B->C D Centrifugal Partition Chromatography (CPC) C->D E Preparative Silica Gel TLC D->E F Purified Respinomycin C (C36H45NO14) E->F

Sequential chromatographic isolation of Respinomycin C.

Structural Elucidation & NMR Methodologies

Determining the exact connectivity of Respinomycin C requires a self-validating matrix of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. The structural assignment relies on correlating proton-proton spin systems with carbon backbones, proving that the respinomycin skeleton represents a new structural class distinct from nogalamycins ().

Step-by-Step NMR Protocol:
  • Sample Preparation: Dissolve high-purity Respinomycin C in deuterated chloroform (CDCl3) or DMSO-d6, utilizing Tetramethylsilane (TMS) as an internal standard for precise chemical shift calibration.

  • 1H-1H and 13C-1H COSY (Correlation Spectroscopy): Acquire homonuclear and heteronuclear COSY spectra.

    • Causality: 1H-1H COSY maps out adjacent, coupled protons, defining the isolated spin systems within the sugar moieties and the aliphatic rings of the aglycone. 13C-1H COSY directly links these protons to their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Perform HMBC to detect long-range (2-3 bond) carbon-proton couplings.

    • Causality: This is the critical step for bridging isolated spin systems. It establishes the exact points of attachment between the aglycone core and the appended aminosugars (via glycosidic bonds), as well as the connectivity of quaternary carbons within the electron-dense anthracycline chromophore.

  • LSPD (Long-range Selective Proton Decoupling) & NOESY (Nuclear Overhauser Effect Spectroscopy): Execute NOESY to measure through-space dipole-dipole interactions.

    • Causality: NOESY provides the relative stereochemistry of the chiral centers. LSPD further refines the aglycone structure by confirming specific long-range scalar couplings, unambiguously finalizing the 3D architecture of the molecule.

NMR_Logic N1 Respinomycin C Sample (C36H45NO14) N2 1H-1H COSY & 13C-1H COSY N1->N2 N3 HMBC Spectra N1->N3 N4 LSPD & NOESY N1->N4 N5 Spin System Identification N2->N5 N6 Quaternary Carbon Connectivity N3->N6 N7 Stereochemistry & Aglycone Structure N4->N7 N8 Complete 3D Structure Elucidation N5->N8 N6->N8 N7->N8

2D-NMR logical workflow for structural elucidation of Respinomycin C.

References

  • Ubukata, M., Osada, H., Kudo, T., & Isono, K. (1993a). Respinomycins A1, A2 B, C and D, a novel group of anthracycline antibiotics. I. Taxonomy, fermentation, isolation and biological activities. Journal of Antibiotics, 46(6), 936-941. URL:[Link]

  • Ubukata, M., Uzawa, J., Osada, H., & Isono, K. (1993b). Respinomycins A1, A2, B, C and D, a novel group of anthracycline antibiotics. II. Physico-chemical properties and structure elucidation. Journal of Antibiotics, 46(6), 942-951. URL:[Link]

  • NextSDS. (2026). respinomycin C — Chemical Substance Information. NextSDS Database. URL:[Link]

Exploratory

Unraveling the Tetracyclic Core: A Comprehensive Guide to the Structure Elucidation of Respinomycin C Aglycone via 2D NMR

Executive Summary Respinomycin C is a complex anthracycline antibiotic produced by Streptomyces xanthocidicus. While its potent biological activity is modulated by its complex glycosidic appendages, the foundation of its...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Respinomycin C is a complex anthracycline antibiotic produced by Streptomyces xanthocidicus. While its potent biological activity is modulated by its complex glycosidic appendages, the foundation of its pharmacological profile lies in its unique tetracyclic aglycone core. Elucidating this proton-poor, quaternary-rich skeleton requires a meticulously designed analytical strategy. This whitepaper provides an in-depth, self-validating technical framework for isolating the Respinomycin C aglycone and unambiguously determining its 3D architecture using advanced 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Architectural Challenge

Anthracycline antibiotics typically consist of a tetracyclic anthracyclinone core (Rings A-D) decorated with various sugar moieties. Respinomycins represent a novel class within this family, possessing an aglycone skeleton that is structurally distinct from the well-characterized nogalamycin or daunomycin groups[1].

Because the sugars heavily overlap with the aliphatic signals of Ring A in the 1H NMR spectrum, direct elucidation of the intact glycoside is highly prone to error. Therefore, researchers must first chemically detach the sugars to isolate the aglycone. The subsequent structural elucidation relies entirely on mapping the isolated spin systems and bridging them across "silent" quaternary carbons using a synergistic suite of 2D NMR techniques[2].

Preparation: Self-Validating Aglycone Isolation Protocol

To study the core, the O-glycosidic bonds must be cleaved without inducing dehydration or rearrangement of the sensitive hydroxyl groups on the alicyclic Ring A.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mg of highly purified Respinomycin C in 5 mL of a 0.1 M HCl / Methanol (1:1 v/v) solution.

    • Causality: Methanol ensures the increasingly hydrophobic aglycone remains solubilized as sugars are cleaved, while the mild acid selectively hydrolyzes the glycosidic bonds without triggering the aromatization of Ring A.

  • Thermal Incubation: Heat the reaction mixture at 80°C for 2 hours under a strict nitrogen atmosphere.

    • Causality: The nitrogen blanket prevents the oxidative degradation of the electron-rich hydroquinone/quinone system (Rings B and C) at elevated temperatures.

  • Phase Separation: Cool the mixture to room temperature and partition with ethyl acetate (3 x 5 mL). The lipophilic aglycone partitions into the organic layer, leaving the polar sugars in the aqueous phase.

  • Validation (Critical Step): Prior to NMR, analyze the organic layer via LC-MS.

    • Causality: NMR requires high purity and is time-intensive. Confirming the disappearance of the intact Respinomycin C mass ( C36​H45​NO14​ ) and the appearance of the expected aglycone mass prevents the misinterpretation of partially hydrolyzed intermediates.

The 2D NMR Elucidation Strategy

Once the aglycone is isolated and dissolved in a suitable deuterated solvent (typically CDCl3​ or DMSO−d6​ ), the structural elucidation follows a strict, logically sequenced workflow.

Workflow Start Respinomycin C (Intact Glycoside) Hydrolysis Mild Acid Hydrolysis (0.1 M HCl, 80°C) Start->Hydrolysis Aglycone Isolated Aglycone (Tetracyclic Core) Hydrolysis->Aglycone COSY 1H-1H COSY (Aliphatic Spin Systems) Aglycone->COSY HSQC 1H-13C HSQC (Direct C-H Mapping) Aglycone->HSQC HMBC HMBC & LSPD (Quaternary C Stitching) COSY->HMBC HSQC->HMBC NOESY NOESY / ROESY (Stereochemistry) HMBC->NOESY Final Unambiguous 3D Structure NOESY->Final

Fig 1: Strategic 2D NMR workflow for anthracycline aglycone structure elucidation.

Mapping Aliphatic Networks (1H-1H COSY & HSQC)

The anthracycline core is highly deficient in contiguous protons. Rings B, C, and D are largely aromatic or quinonoid, leaving Ring A as the primary aliphatic sector.

  • COSY: Deployed to trace the contiguous 3JHH​ couplings in Ring A (e.g., mapping the connectivity from H-7 to H-8).

  • HSQC (Heteronuclear Single Quantum Coherence): Run in parallel to assign each proton to its directly attached carbon ( 1JCH​ ).

  • Causality: HSQC resolves overlapping proton multiplets by spreading them into the much wider carbon dimension, ensuring that diastereotopic methylene protons (common at C-8 and C-10 in anthracyclines) are correctly assigned to a single carbon node.

Bridging the Quaternary Gaps (HMBC & LSPD)

The defining challenge of the respinomycin aglycone is its dense array of quaternary bridgehead carbons (C4a, C5a, C6a, C10a, C11a, C12a) and quinone carbonyls (C5, C12). Standard COSY cannot cross these boundaries.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects 2-bond and 3-bond C-H couplings. By observing correlations from the Ring A protons to the Ring B bridgeheads, and from Ring D aromatic protons to the Ring C quinones, the isolated spin systems are stitched into a single tetracyclic framework[2].

  • LSPD (Long-Range Selective Proton Decoupling): As pioneered in the original structural assignment of respinomycins[1], LSPD involves irradiating specific protons and observing the collapse of long-range couplings in the 1D 13C spectrum.

  • Causality: While HMBC provides the correlation map, LSPD unambiguously differentiates between overlapping 2JCH​ and 3JCH​ correlations, validating the exact connectivity of the novel respinomycin skeleton.

HMBC_Logic RingA Ring A (Alicyclic) RingB Ring B (Aromatic) RingA->RingB HMBC (H7 to C6a) RingC Ring C (Quinone) RingB->RingC HMBC (H6 to C5) RingD Ring D (Phenolic) RingC->RingD HMBC (H4 to C12a)

Fig 2: HMBC correlations bridging isolated spin systems across the tetracyclic core.

Establishing 3D Conformation (NOESY)

The biological efficacy of anthracyclines—specifically their ability to intercalate into DNA—is dictated by the stereochemistry of Ring A[3].

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å) regardless of bond connectivity.

  • Causality: By analyzing the NOE cross-peaks between the substituents at C-7 and C-9, researchers can determine their relative cis or trans configuration, finalizing the 3D architecture of the aglycone[1].

Quantitative Data Presentation

To provide a self-validating reference for researchers, the following table summarizes a representative 2D NMR data matrix utilized to elucidate an anthracycline aglycone core. This structured format ensures that every carbon assignment is cross-validated by both direct (HSQC) and long-range (HMBC) correlations.

Position 13C Shift (ppm) 1H Shift (ppm) & Multiplicity1H-1H COSYHMBC (Proton to Carbon)Structural Role
7 70.55.20, d (J = 4.5 Hz)H-8C-6a, C-8, C-9Ring A (Hydroxyl bearing)
8 35.22.10, m / 2.30, mH-7C-7, C-9, C-10Ring A (Methylene)
9 75.0---Ring A (Quaternary, chiral)
10 40.12.80, d / 3.10, d (ABq)-C-9, C-10a, C-11Ring A (Bridge to Ring B)
6a 140.2---Bridgehead (Ring A/B)
5 186.5---Ring C (Quinone Carbonyl)
12 186.8---Ring C (Quinone Carbonyl)
4 119.57.85, d (J = 7.8 Hz)H-3C-2, C-5, C-12aRing D (Aromatic)

(Note: Data represents a standardized anthracyclinone framework to demonstrate the logical mapping required for respinomycin-class molecules).

Conclusion

The structural elucidation of the Respinomycin C aglycone is a triumph of logical spectroscopic deduction. By systematically isolating the core through controlled hydrolysis and employing a causally linked suite of 2D NMR techniques—from COSY mapping to HMBC stitching and NOESY stereochemical profiling—researchers can unambiguously resolve the complex, quaternary-rich architectures of novel natural products. This rigorous, self-validating approach remains the gold standard in modern drug development and natural product chemistry.

References

  • Ubukata M., Uzawa J., Osada H., Isono K. "Respinomycins A1, A2, B, C and D, a novel group of anthracycline antibiotics. II. Physico-chemical properties and structure elucidation." Journal of Antibiotics (Tokyo). 1993. URL:[Link]

  • Niemi J., et al. "Glycosylation and Glycodiversification in Polyketide Antibiotics: Unraveling Biosynthetic Steps in Nogalamycin Formation." UTUPub (University of Turku). URL: [Link]

  • Maynard A.J., Williams H.E.L., Searle M.S. "NMR Solution Structure of the Anthracycline Respinomycin D Intercalation Complex with a Double Stranded DNA Molecule." RCSB Protein Data Bank. 2003. URL:[Link]

Sources

Foundational

A Technical Guide to Elucidating the DNA Binding Affinity and Intercalation Kinetics of Respinomycin C

This in-depth technical guide provides a comprehensive framework for the characterization of the DNA binding affinity and intercalation kinetics of Respinomycin C, a member of the anthracycline family of antibiotics.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive framework for the characterization of the DNA binding affinity and intercalation kinetics of Respinomycin C, a member of the anthracycline family of antibiotics.[1] While specific biophysical data for Respinomycin C is not extensively available in public literature, this document outlines the established methodologies and theoretical underpinnings required to conduct a thorough investigation. By leveraging proven techniques applied to analogous compounds, researchers and drug development professionals can systematically elucidate the molecular interactions of Respinomycin C with its primary cellular target, DNA.

Introduction: The Significance of DNA Intercalation in Anthracycline Action

Anthracyclines represent a cornerstone of cancer chemotherapy, with their cytotoxic effects largely attributed to their interaction with DNA.[2][3] The planar aromatic core of these molecules allows them to insert, or intercalate, between the base pairs of the DNA double helix.[4][5] This process disrupts the normal helical structure, leading to the inhibition of critical cellular processes such as DNA replication and transcription.[2][3] Furthermore, this interaction can poison topoisomerase II, an enzyme essential for managing DNA topology, resulting in double-strand breaks and ultimately, apoptosis.[3][4]

Respinomycin C, produced by Streptomyces xanthocidicus, belongs to this important class of compounds.[1] A detailed understanding of its DNA binding affinity and intercalation kinetics is paramount for several reasons:

  • Mechanism of Action: Quantifying the binding strength (affinity) and the rates of association and dissociation (kinetics) provides a fundamental understanding of how Respinomycin C engages its target.

  • Structure-Activity Relationships (SAR): By comparing the binding parameters of Respinomycin C with other anthracyclines, such as the well-studied doxorubicin or its close relative Respinomycin D, valuable insights into how specific structural motifs influence DNA recognition can be gained.[6]

  • Rational Drug Design: A comprehensive biophysical profile can inform the design of novel anthracycline analogs with improved efficacy, selectivity, and reduced side effects like cardiotoxicity.

This guide will detail the experimental workflows to determine these critical parameters for Respinomycin C.

Theoretical Framework: Understanding DNA Binding Affinity and Intercalation Kinetics

The interaction between a small molecule like Respinomycin C and DNA can be characterized by two key sets of parameters: thermodynamic (affinity) and kinetic.

2.1. DNA Binding Affinity (KD)

Binding affinity describes the strength of the interaction between a ligand (Respinomycin C) and its binding partner (DNA) at equilibrium. It is typically quantified by the equilibrium dissociation constant (KD), which represents the concentration of the ligand at which half of the DNA binding sites are occupied.[7][8]

A lower KD value signifies a higher binding affinity.[7][8] The relationship is defined by the following equation:

KD = [DNA][Ligand] / [DNA-Ligand Complex]

The binding affinity is influenced by a variety of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces.[7]

2.2. Intercalation Kinetics (kon and koff)

Intercalation kinetics describe the rates at which the binding and unbinding events occur. These are represented by the association rate constant (kon) and the dissociation rate constant (koff).

  • kon (Association Rate): The rate at which Respinomycin C binds to DNA.

  • koff (Dissociation Rate): The rate at which the Respinomycin C-DNA complex dissociates.

These kinetic parameters are related to the equilibrium dissociation constant (KD) by the equation:

KD = koff / kon

Studying these rates provides a dynamic view of the interaction, which can be crucial for understanding the drug's residence time on the DNA and its overall mechanism of action.

Methodologies for Characterizing Respinomycin C-DNA Interactions

A multi-faceted approach employing various biophysical techniques is recommended to obtain a comprehensive understanding of Respinomycin C's DNA binding properties.

Fluorescence Spectroscopy: A Versatile Tool for Probing Intercalation

Fluorescence spectroscopy is a highly sensitive method for studying DNA-ligand interactions.[9] Many DNA intercalators, including anthracyclines, exhibit a significant increase in fluorescence quantum yield upon binding to DNA.[10][11] This phenomenon arises from the constrained environment between the DNA base pairs, which restricts non-radiative decay pathways of the excited state.[11]

Experimental Protocol: Fluorescence Titration to Determine Binding Affinity

  • Preparation of Reagents:

    • Prepare a stock solution of Respinomycin C in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The final concentration should be accurately determined by UV-Vis spectrophotometry using its molar extinction coefficient.

    • Prepare a stock solution of calf thymus DNA (ctDNA) or a specific synthetic oligonucleotide in the same buffer. The concentration of DNA should be determined spectrophotometrically at 260 nm.

  • Instrumentation Setup:

    • Use a spectrofluorometer with temperature control.

    • Determine the optimal excitation and emission wavelengths for Respinomycin C in the presence of DNA. For many anthracyclines, excitation is in the range of 480-500 nm, with emission between 550-650 nm.

  • Titration Experiment:

    • To a fixed concentration of Respinomycin C in a cuvette, make sequential additions of the DNA stock solution.

    • After each addition, allow the system to equilibrate (typically a few minutes) and record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the DNA concentration.

    • The resulting binding isotherm can be fitted to a suitable binding model (e.g., the Scatchard model or a non-linear regression model) to determine the binding constant (Kb, the inverse of KD) and the number of binding sites.

Causality Behind Experimental Choices:

  • Choice of DNA: ctDNA provides a good general assessment of binding, while specific oligonucleotides can be used to investigate sequence selectivity (e.g., preference for GC-rich regions, which is common for anthracyclines).[12]

  • Buffer Conditions: Maintaining constant pH and ionic strength is crucial, as these can influence electrostatic interactions involved in binding.

Diagram: Workflow for Fluorescence Titration

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_res Prepare Respinomycin C Stock Solution setup Set up Spectrofluorometer (Excitation/Emission λ) prep_res->setup prep_dna Prepare DNA Stock Solution titrate Titrate Respinomycin C with DNA prep_dna->titrate setup->titrate record Record Fluorescence Spectra titrate->record After each addition plot Plot ΔFluorescence vs. [DNA] record->plot fit Fit Data to Binding Model plot->fit results Determine K_D and Binding Stoichiometry fit->results

Caption: Workflow for determining DNA binding affinity using fluorescence titration.

Stopped-Flow Spectroscopy: Unraveling the Kinetics of Intercalation

To measure the rapid kinetics of Respinomycin C binding to DNA, stopped-flow spectroscopy is the technique of choice.[13][14] This method allows for the rapid mixing of two solutions (Respinomycin C and DNA) and the monitoring of the subsequent reaction on a millisecond timescale by observing changes in a spectroscopic signal, such as fluorescence.[13][14][15]

Experimental Protocol: Stopped-Flow Fluorescence for Kinetic Analysis

  • Sample Preparation: Prepare solutions of Respinomycin C and DNA in the reaction buffer, as described for fluorescence titration.

  • Instrument Setup:

    • Use a stopped-flow instrument equipped with a fluorescence detector.[13]

    • Set the excitation and emission wavelengths as determined previously.

    • The instrument rapidly mixes equal volumes of the Respinomycin C and DNA solutions from two separate syringes.[13]

  • Kinetic Measurement:

    • A series of experiments are performed where the concentration of one reactant (e.g., DNA) is kept constant and in excess, while the concentration of the other (Respinomycin C) is varied.

    • The change in fluorescence intensity over time is recorded for each experiment.

  • Data Analysis:

    • The resulting kinetic traces are fitted to an appropriate exponential function (single or double exponential) to obtain the observed rate constant (kobs) for each concentration.

    • A plot of kobs versus the concentration of the reactant in excess will yield a linear relationship. The slope of this line corresponds to the association rate constant (kon), and the y-intercept corresponds to the dissociation rate constant (koff).

Self-Validating System: The consistency of the KD value calculated from the kinetic parameters (KD = koff / kon) with the KD obtained from equilibrium fluorescence titration provides a strong validation of the results.

Diagram: Stopped-Flow Kinetic Analysis

G cluster_mixing Rapid Mixing cluster_detection Detection & Analysis syr1 Syringe 1: Respinomycin C mixer Mixing Chamber syr1->mixer syr2 Syringe 2: DNA syr2->mixer obs_cell Observation Cell (Fluorescence Detector) mixer->obs_cell kin_trace Generate Kinetic Trace (ΔFluorescence vs. Time) obs_cell->kin_trace fit_exp Fit to Exponential Function to get k_obs kin_trace->fit_exp plot_kobs Plot k_obs vs. [DNA] fit_exp->plot_kobs Repeat for multiple concentrations results Determine k_on (slope) and k_off (y-intercept) plot_kobs->results

Caption: Schematic of a stopped-flow experiment for determining kinetic constants.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction by directly measuring the heat released or absorbed during the binding event.[16][17] It is considered the gold standard for characterizing biomolecular interactions as it determines the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[8][16]

Experimental Protocol: ITC for Thermodynamic Characterization

  • Sample Preparation:

    • Prepare highly concentrated solutions of Respinomycin C and DNA in the same buffer. It is critical that the buffer composition is identical for both solutions to minimize heats of dilution.

    • Thoroughly degas both solutions before the experiment.

  • Instrumentation and Titration:

    • An ITC instrument consists of a reference cell and a sample cell.[16] The sample cell is filled with the DNA solution.

    • The Respinomycin C solution is loaded into an injection syringe.

    • A series of small, sequential injections of Respinomycin C are made into the DNA solution.[8]

  • Data Acquisition and Analysis:

    • The instrument measures the heat change after each injection.[16] The raw data is a series of peaks, where the area of each peak corresponds to the heat of that injection.

    • Integrating the area under these peaks and plotting it against the molar ratio of ligand to DNA generates a binding isotherm.

    • This isotherm is fitted to a suitable binding model to extract the thermodynamic parameters: KD, n, ΔH, and ΔS.[18]

Interpreting Thermodynamic Signatures:

  • Enthalpy (ΔH): A negative ΔH indicates an exothermic reaction, often driven by hydrogen bonding and van der Waals interactions. A positive ΔH is endothermic.

  • Entropy (ΔS): A positive ΔS indicates an increase in disorder, often driven by the hydrophobic effect and the release of counterions or water molecules upon binding. A negative ΔS indicates an increase in order.

By analyzing the enthalpic and entropic contributions to the free energy of binding (ΔG = ΔH - TΔS), the driving forces behind the Respinomycin C-DNA interaction can be elucidated.[5]

Data Presentation: Summarizing Binding and Kinetic Parameters

For clarity and comparative purposes, the quantitative data obtained from these experiments should be summarized in a structured table.

ParameterTechniqueValue (Example)UnitsSignificance
Binding Affinity
Dissociation Constant (KD)Fluorescence Titration5.0 x 10-7MOverall binding strength
Dissociation Constant (KD)Isothermal Titration Calorimetry6.5 x 10-7MConfirmatory binding strength
Kinetics
Association Rate (kon)Stopped-Flow Fluorescence1.2 x 105M-1s-1Rate of complex formation
Dissociation Rate (koff)Stopped-Flow Fluorescence6.0 x 10-2s-1Rate of complex decay
Thermodynamics
Stoichiometry (n)Isothermal Titration Calorimetry0.25 (1 drug per 4 bp)Molar RatioNumber of drug molecules per DNA binding site
Enthalpy (ΔH)Isothermal Titration Calorimetry-8.5kcal/molEnthalpic contribution to binding
Entropy (-TΔS)Isothermal Titration Calorimetry-1.2kcal/molEntropic contribution to binding

Note: The values presented in this table are hypothetical and serve as an example of how to report the data for Respinomycin C once determined.

Conclusion

The comprehensive characterization of Respinomycin C's DNA binding affinity and intercalation kinetics is a critical step in understanding its mechanism of action and potential as a therapeutic agent. The integrated experimental approach outlined in this guide, combining fluorescence spectroscopy, stopped-flow kinetics, and isothermal titration calorimetry, provides a robust framework for obtaining high-quality, self-validating data. By elucidating the thermodynamic and kinetic profiles of the Respinomycin C-DNA interaction, researchers can gain invaluable insights to guide future drug discovery and development efforts in the field of anthracycline antibiotics.

References

  • Poon, G. et al. (2003). DNA recognition by the anthracycline antibiotic respinomycin D: NMR structure of the intercalation complex with d(AGACGTCT)2. PubMed. Available at: [Link]

  • Ubukata, M. et al. (1991). Respinomycins A1, A2 B, C and D, a novel group of anthracycline antibiotics. I. Taxonomy, fermentation, isolation and biological activities. PubMed. Available at: [Link]

  • Pang, B. et al. (2013). Anthracyclines induce double-strand DNA breaks at active gene promoters. PMC. Available at: [Link]

  • Lohman, T.M. & Bujalowski, W. (2009). SSB Binding to ssDNA Using Isothermal Titration Calorimetry. PMC. Available at: [Link]

  • Joshi, A. & Antony, E. (2010). Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein. PMC. Available at: [Link]

  • Scott, E.V. et al. (1991). Solution structure of actinomycin-DNA complexes: drug intercalation at isolated G-C sites. PubMed. Available at: [Link]

  • Moran, L. et al. (1976). Quantitative fluorescence method for continuous measurement of DNA hybridization kinetics using a fluorescent intercalator. PubMed. Available at: [Link]

  • Al-Beny, A. et al. (2023). DNA Binding and Cleavage, Stopped-Flow Kinetic, Mechanistic, and Molecular Docking Studies of Cationic Ruthenium(II) Nitrosyl Complexes Containing “NS 4 ” Core. MDPI. Available at: [Link]

  • Wang, H. et al. (2012). The stabilising effects and binding affinity of echinomycin to DNA... ResearchGate. Available at: [Link]

  • Adam, B. (2016). What are general characterization methods for DNA-binding protein?. ResearchGate. Available at: [Link]

  • Kounatse, D. et al. (2024). Interactions of a Novel Anthracycline with Oligonucleotide DNA and Cyclodextrins in an Aqueous Environment. ACS Publications. Available at: [Link]

  • Spielmann, H.P. et al. (1997). DNA-BINDING AND FLUORESCENCE PROPERTIES OF THE DNA BIS-INTERCALATING PURPLE OXAZOLE DIMER POPO-1. SPIE Digital Library. Available at: [Link]

  • Menninger, J.R. & Coleman, R.A. (1980). Mechanism of action of spiramycin and other macrolides. PubMed. Available at: [Link]

  • Kuznetsov, N.A. et al. (2002). Stopped-Flow Kinetic Studies of the Interaction between Escherichia coli Fpg Protein and DNA Substrates. ACS Publications. Available at: [Link]

  • Menninger, J.R. et al. (1978). Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes. PubMed. Available at: [Link]

  • Ashiq, M. et al. (2020). Molecular-Level Understanding of the Anticancer Action Mechanism of Anthracyclines. IntechOpen. Available at: [Link]

  • Rill, R.L. et al. (2020). Intercalative DNA binding governs fluorescence enhancement of SYBR Gold. bioRxiv. Available at: [Link]

  • Vlijm, R. et al. (2015). The impact of DNA intercalators on DNA and DNA-processing enzymes elucidated through force-dependent binding kinetics. ResearchGate. Available at: [Link]

  • Mandal, C. et al. (1993). Interaction of the DNA-binding antitumor antibiotics, chromomycin and mithramycin with erythroid spectrin. PubMed. Available at: [Link]

  • Baltz, R.H. (2009). Daptomycin: mechanisms of action and resistance, and biosynthetic engineering. PubMed. Available at: [Link]

  • Williams, L. et al. (1998). A novel assay for drug-DNA binding mode, affinity, and exclusion number: Scanning force microscopy. Loren Williams. Available at: [Link]

  • Gissi, C. et al. (2014). DNA quantification by fluorescence emission of intercalated ethidium... ResearchGate. Available at: [Link]

  • Ghai, R. et al. (2022). Calorimetry to Quantify Protein-Ligand Binding. IntechOpen. Available at: [Link]

  • Cocito, C. & Chinali, G. (1985). Molecular mechanism of action of virginiamycin-like antibiotics (synergimycins) on protein synthesis in bacterial cell-free systems. PubMed. Available at: [Link]

  • Nguyen, G.T. et al. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. Available at: [Link]

  • Isacsson, J. et al. (2016). Combination probes with intercalating anchors and proximal fluorophores for DNA and RNA detection. Nucleic Acids Research. Available at: [Link]

  • Wikipedia. (n.d.). Anthracycline. Wikipedia. Available at: [Link]

  • JoVE. (2009). Kinetics of Msh2-Msh6 in DNA Repair. JoVE Journal. Available at: [Link]

  • Yang, F. et al. (2014). Doxorubicin, DNA torsion, and chromatin dynamics. PMC. Available at: [Link]

  • Henderson, D. & Hurley, L.H. (1996). Specific targeting of protein-DNA complexes by DNA-reactive drugs (+)-CC-1065 and pluramycins. PubMed. Available at: [Link]

  • Veselkov, D.A. et al. (2015). Thermal analysis of ligand-DNA interaction: determination of binding parameters. AIMS Press. Available at: [Link]

  • Shared Instruments Pool, CU Boulder. (n.d.). Fast Kinetics of Reactions and Conformational Changes. SIP. Available at: [Link]

  • Samadder, A. et al. (2016). Discriminating Intercalative Effects of Threading Intercalator Nogalamycin, from Classical Intercalator Daunomycin, Using Single Molecule Atomic Force Spectroscopy. PMC. Available at: [Link]

  • van Roon, A.M.M. et al. (2023). Determining DNA–Protein Binding Affinities and Specificities from Crude Lysates Using a Combined SILAC/TMT Labeling Strategy. PMC. Available at: [Link]

  • PubChem. (n.d.). Cephalosporin C. PubChem. Available at: [Link]

  • Chen, Y. et al. (2012). Spermine Attenuates the Action of the DNA Intercalator, Actinomycin D, on DNA Binding and the Inhibition of Transcription and DNA Replication. PMC. Available at: [Link]

  • Bončina, M. (2018). Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes. IntechOpen. Available at: [Link]

  • Ubukata, M. et al. (1991). Respinomycins A1, A2, B, C and D, a novel group of anthracycline antibiotics. II. Physico-chemical properties and structure elucidation. PubMed. Available at: [Link]

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Exploratory

The Respinomycin Complex: A Technical Guide to the Discovery, Isolation, and Mechanistic Profiling of a Novel Anthracycline Class

Executive Summary The anthracycline class of antibiotics represents one of the most potent and clinically successful families of chemotherapeutic agents, historically dominated by molecules like doxorubicin and daunorubi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The anthracycline class of antibiotics represents one of the most potent and clinically successful families of chemotherapeutic agents, historically dominated by molecules like doxorubicin and daunorubicin. However, the discovery of the Respinomycin complex in the early 1990s introduced a paradigm shift in our understanding of anthracycline molecular architecture and DNA-binding kinetics. Produced by the actinobacterium Streptomyces xanthocidicus, the respinomycin complex comprises a suite of structurally intricate secondary metabolites (Respinomycins A1, A2, B, C, and D) characterized by a unique aglycone skeleton and complex, multi-site glycosylation.

This whitepaper provides an in-depth technical analysis of the respinomycin complex, detailing the causality behind its specialized isolation protocols, the physico-chemical elucidation of its structure, and the unique "threading" intercalation mechanism that drives its potent biological activity.

Historical Context and Discovery

The respinomycin complex was first discovered and isolated in 1991–1993 by a research team at the Institute of Physical and Chemical Research (RIKEN) in Saitama, Japan. The researchers identified a novel strain of Streptomyces xanthocidicus capable of producing secondary metabolites that induced terminal differentiation in human leukemia K-562 cells[1].

Unlike classical anthracyclines, which typically feature a relatively simple molecular architecture with a single pendant daunosamine sugar residing in the DNA minor groove, respinomycins were found to possess a new type of common skeleton. Specifically, they share structural homologies with the nogalamycin group but are distinguished by the presence of additional, bulky sugar residues at both ends of the aglycone chromophore[2]. This structural complexity necessitated the development of highly specialized isolation and purification workflows.

Fermentation and Isolation Protocol: A Self-Validating System

The isolation of the respinomycin complex from Streptomyces xanthocidicus is notoriously challenging due to the amphiphilic nature of the molecules—combining a highly hydrophobic aromatic aglycone core with multiple polar, basic amino sugars. Standard silica-based purification often leads to severe peak tailing and irreversible chemisorption. To circumvent this, the original isolation protocol relies on a meticulously designed, multi-phase partitioning strategy.

Step-by-Step Methodology
  • Fermentation and Mycelial Separation: Streptomyces xanthocidicus is cultured in a nutrient-rich broth until the idiophase (secondary metabolite production phase) is reached. The whole broth is then centrifuged to separate the mycelial cake from the supernatant. Causality: Respinomycins are secreted into the extracellular matrix, making the supernatant the primary target for extraction.

  • Liquid-Liquid Partitioning (EtOAc Extraction): The aqueous supernatant is extracted using Ethyl Acetate (EtOAc). Causality: EtOAc provides the optimal intermediate dielectric constant required to partition the moderately polar respinomycin glycosides away from the highly polar aqueous salts and proteins of the fermentation broth.

  • Primary Fractionation (Silica Gel Column Chromatography): The crude EtOAc extract is concentrated and loaded onto a coarse silica gel column, eluted with a gradient of chloroform and methanol. This step acts as a low-resolution filter to remove bulk lipids and non-polar contaminants.

  • High-Resolution Separation (Centrifugal Partition Chromatography - CPC): The active fractions are subjected to CPC. Causality: CPC utilizes a liquid stationary phase, entirely eliminating the solid support matrix. This is critical for respinomycins, as their basic amino sugars would otherwise bind irreversibly to the acidic silanol groups of traditional silica, ensuring >90% recovery of the delicate complexes.

  • Final Purification (Preparative TLC): Preparative silica gel thin-layer chromatography is used for the final resolution of the individual analogs (A1, A2, B, C, and D) based on minor differences in their glycosylation patterns.

IsolationWorkflow Fermentation Streptomyces xanthocidicus Fermentation Broth Extraction EtOAc Extraction (Liquid-Liquid Partitioning) Fermentation->Extraction Solvent Addition Silica Silica Gel Column Chromatography Extraction->Silica Crude Extract CPC Centrifugal Partition Chromatography (CPC) Silica->CPC Active Fractions TLC Preparative TLC (Final Purification) CPC->TLC High-Resolution Separation Pure Pure Respinomycins (A1, A2, B, C, D) TLC->Pure Isolation

Isolation workflow of the Respinomycin complex from Streptomyces xanthocidicus.

Physico-Chemical Properties & Structural Elucidation

The structural elucidation of the respinomycin complex required advanced 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Because the molecules possess complex glycosidic linkages that cannot be resolved by 1D NMR, techniques such as 1 H- 1 H COSY, 13 C- 1 H COSY, and Heteronuclear Multiple Bond Correlation (HMBC) were deployed. HMBC was particularly vital for providing long-range carbon-proton correlations to map the exact attachment points of the sugars to the aglycone core [2].

Quantitative Data Summary: The Respinomycin Analogs

The structural diversity of the complex is primarily dictated by the degree and position of glycosylation, which in turn modulates their specific biological activities.

CompoundMolecular FormulaStructural CharacteristicsPrimary Biological Activity
Respinomycin A1 C 51​ H 72​ N 2​ O 20​ Novel aglycone + multiple bulky sugar residuesInduces terminal differentiation in K-562 cells
Respinomycin A2 C 43​ H 58​ N 2​ O 15​ Truncated glycosylation relative to A1Induces terminal differentiation in K-562 cells
Respinomycin B C 35​ H 43​ NO 14​ Aglycone + single sugar chainAntitumor / Antiphage activity
Respinomycin C C 36​ H 45​ NO 14​ Aglycone + single sugar chainAntitumor / Antiphage activity
Respinomycin D C 51​ H 70​ N 2​ O 22​ Bicycloaminoglucose + C4 disaccharidePotent dual-groove DNA intercalation

Mechanism of Action: The "Threading" Intercalation Model

The biological efficacy of the respinomycin complex—particularly Respinomycin D —is rooted in its highly unusual interaction with double-stranded DNA. While classical anthracyclines simply insert their aglycone between DNA base pairs and leave their single sugar residue resting in the minor groove, Respinomycin D employs a threading intercalation mechanism [3].

Because Respinomycin D possesses bulky sugar residues at both ends of its planar chromophore, one of these groups must physically "thread" through the DNA double helix during the binding event. NMR structures of the Respinomycin D–d(AGACGTCT) 2​ complex reveal that the drug forms stabilizing interactions in both the major and minor grooves simultaneously. The bicycloaminoglucose sugar anchors itself in the major groove, making specific contacts with guanine at the 5′-CpG intercalation site, creating a sterically locked complex [3].

This dual-groove occupation effectively paralyzes the DNA, preventing the binding of essential transcription factors and interfering with topoisomerase activity, which directly triggers the terminal differentiation observed in leukemic K-562 cells.

MOA Respinomycin Respinomycin D (Anthracycline Agent) DNA dsDNA Target (e.g., d(AGACGTCT)2) Respinomycin->DNA Nuclear Penetration Intercalation Threading Intercalation (Major & Minor Groove Binding) DNA->Intercalation Structural Distortion Transcription Inhibition of Transcription Factor Binding Intercalation->Transcription Steric Hindrance Differentiation Terminal Differentiation (K-562 Leukemia Cells) Transcription->Differentiation Gene Expression Alteration

Mechanism of action detailing DNA threading intercalation and cell differentiation.

Conclusion

The discovery and isolation of the respinomycin complex from Streptomyces xanthocidicus fundamentally expanded the structural boundaries of anthracycline antibiotics. By necessitating novel isolation techniques like Centrifugal Partition Chromatography and revealing a highly complex "threading" mechanism of DNA intercalation, respinomycins serve as a critical blueprint for modern rational drug design. Understanding how bulky, dual-end glycosylation can lock a molecule into both the major and minor grooves of DNA continues to inform the development of next-generation, sequence-selective chemotherapeutics.

References

  • Respinomycins A1, A2 B, C and D, a novel group of anthracycline antibiotics. I. Taxonomy, fermentation, isolation and biological activities. PubMed (Journal of Antibiotics, Tokyo). URL:[Link]

  • Respinomycins A1, A2, B, C and D, a novel group of anthracycline antibiotics. II. Physico-chemical properties and structure elucidation. PubMed (Journal of Antibiotics, Tokyo). URL:[Link]

  • DNA recognition by the anthracycline antibiotic respinomycin D: NMR structure of the intercalation complex with d(AGACGTCT)2. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Respinomycin C Preparation, Dilution, and K-562 Cell Differentiation Protocols

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

Respinomycin C is a naturally occurring anthracycline antibiotic originally isolated from the fermentation broth of Streptomyces xanthocidicus [1.1]. While anthracyclines are classically recognized for their potent antineoplastic properties, the Respinomycin family (specifically A1, A2, B, C, and D) possesses a unique aglycone skeleton that distinguishes it from other groups like nogalamycin[1]. Crucially, these compounds are potent inducers of terminal differentiation in human leukemia K-562 cells[2].

This application note provides a rigorous, self-validating methodology for the reconstitution, serial dilution, and in vitro application of Respinomycin C. The protocols are designed to maximize compound stability, eliminate solvent-induced artifacts, and ensure reproducible differentiation assays.

Physicochemical Profile & Biological Significance

Understanding the physical properties of Respinomycin C is critical for proper handling. Like most anthracyclines, it features a highly hydrophobic tetracene ring system coupled with sugar moieties, dictating its solubility profile[1].

Table 1: Physicochemical Properties of Respinomycin C

PropertyValue / Description
Chemical Name Respinomycin C
CAS Number 151233-06-6[3]
Molecular Formula C36H45NO14[1]
Molecular Weight 715.28 g/mol [4]
Primary Source Streptomyces xanthocidicus[2]
Solubility Soluble in anhydrous DMSO and Methanol; poorly soluble in aqueous buffers at neutral pH.
Biological Activity Topoisomerase II inhibition, DNA intercalation, induction of terminal erythroid differentiation[2].

Mechanism of Action

The pharmacological causality of Respinomycin C relies on its ability to penetrate the cell membrane and translocate to the nucleus. Here, the planar anthracycline core intercalates between DNA base pairs, while simultaneously poisoning Topoisomerase II. This dual action, combined with redox-cycling generation of Reactive Oxygen Species (ROS), triggers a DNA damage response. In K-562 erythroleukemia cells, this stress response bypasses immediate apoptosis in favor of cell cycle arrest (G2/M phase) and the induction of terminal erythroid differentiation, marked by the production of hemoglobin[2].

MOA A Respinomycin C (Anthracycline) B Cellular Uptake & Nuclear Translocation A->B C DNA Intercalation B->C F ROS Generation B->F Redox Cycling D Topoisomerase II Inhibition C->D E DNA Double-Strand Breaks D->E G p21 / p53 Pathway Activation E->G DNA Damage Response F->E H Cell Cycle Arrest (G2/M Phase) G->H I Terminal Differentiation (K-562 Cells) H->I

Caption: Mechanism of Action: Respinomycin C induced K-562 terminal differentiation.

Reconstitution and Storage Protocol

Because Respinomycin C is prone to hydrolysis and oxidative degradation in aqueous environments, the primary stock must be prepared in a high-purity organic solvent.

Causality & Best Practices:
  • Solvent Choice: Use only anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) (≥99.9% purity).

  • Aliquoting Logic: Repeated freeze-thaw cycles cause ambient moisture to condense into the DMSO. Water introduced into the stock will cause the hydrophobic anthracycline core to precipitate out of solution, permanently altering the actual molarity of your stock. Aliquoting prevents this.

Table 2: Reconstitution Volumes (Target: 10 mM Stock)

Vial SizeVolume of Anhydrous DMSO Required
1 mg 139.8 µL
5 mg 699.0 µL
10 mg 1.398 mL

Step-by-Step Reconstitution:

  • Equilibrate the sealed vial of Respinomycin C to room temperature for 30 minutes before opening to prevent condensation.

  • Add the calculated volume of anhydrous DMSO (Table 2) directly to the vial.

  • Vortex gently for 30–60 seconds. If necessary, sonicate in a water bath for 1 minute at room temperature to ensure complete dissolution.

  • Aliquot the 10 mM stock into sterile, amber microcentrifuge tubes (anthracyclines are light-sensitive) at volumes of 10–20 µL.

  • Store aliquots immediately at -80°C. Stocks are stable for up to 6 months under these conditions.

Serial Dilution Strategy for In Vitro Assays

The Self-Validating Design: To ensure that observed cellular differentiation is strictly drug-induced and not a byproduct of solvent toxicity, the final concentration of DMSO in the culture medium must be identical across all treatment groups and must not exceed 0.1% (v/v).

To achieve this, do not perform serial dilutions in the culture media. Instead, create a 1000× concentration series in 100% DMSO, followed by a single 1:1000 dilution into the final culture media.

Table 3: 1000× DMSO Serial Dilution Scheme

Target Final Conc. (in well)1000× Stock RequiredPreparation of 1000× Stock (in 100% DMSO)Final DMSO % in Well
10 µM 10 mMUse primary stock directly0.1%
1 µM 1 mM10 µL of 10 mM stock + 90 µL DMSO0.1%
0.1 µM 100 µM10 µL of 1 mM stock + 90 µL DMSO0.1%
Vehicle Control 0 µM100 µL of 100% DMSO0.1%

Validation Check: After adding 1 µL of the 1000× stock to 999 µL of pre-warmed culture media, inspect the solution under an inverted microscope. The presence of micro-crystals indicates "solvent shock" (precipitation). If observed, discard and repeat the dilution by adding the DMSO stock dropwise while gently vortexing the media.

Experimental Workflow: K-562 Terminal Differentiation Assay

K-562 cells are an established model for studying erythroid differentiation[2]. When differentiated, these cells synthesize hemoglobin, which can be quantified using a Benzidine staining assay.

Workflow S1 1. Reconstitution (10 mM in DMSO) S2 2. Aliquot & Store (-80°C) S1->S2 S3 3. 1000x DMSO Dilution Series S1->S3 S4 4. 1:1000 Dilution in Media S3->S4 S5 5. K-562 Cell Treatment (72h) S4->S5 S6 6. Benzidine Staining & Flow Cytometry S5->S6

Caption: Experimental Workflow: Respinomycin C preparation and K-562 assay.

Step-by-Step Methodology:
  • Cell Seeding: Harvest K-562 cells in the logarithmic growth phase. Seed cells in a 6-well plate at a density of 1×105 cells/mL in 2 mL of RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Treatment: Add 2 µL of the appropriate 1000× Respinomycin C DMSO stock (from Table 3) directly to the 2 mL of media in each well. This yields a 1:1000 dilution (0.1% final DMSO).

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere containing 5% CO₂ for 72 hours.

  • Harvesting: Collect the cells by gentle pipetting (K-562 cells grow in suspension). Centrifuge at 300 × g for 5 minutes and wash once with cold PBS.

  • Benzidine Staining (Hemoglobin Detection):

    • Prepare a fresh Benzidine solution: 0.2% (w/v) benzidine dihydrochloride in 0.5 M acetic acid. Add H2​O2​ to a final concentration of 0.3% immediately before use.

    • Resuspend the cell pellet in 50 µL of PBS and add 50 µL of the Benzidine solution.

    • Incubate for 10 minutes at room temperature in the dark.

  • Quantification: Count the cells using a hemocytometer under a light microscope. Differentiated cells containing hemoglobin will stain dark blue/black. Calculate the percentage of benzidine-positive cells relative to the total cell count. The vehicle control (0.1% DMSO) serves as the baseline to validate that differentiation is strictly driven by Respinomycin C.

References

  • Ubukata, M., Osada, H., Kudo, T., & Isono, K. (1993). Respinomycins A1, A2 B, C and D, a novel group of anthracycline antibiotics. I. Taxonomy, fermentation, isolation and biological activities. Journal of Antibiotics (Tokyo), 46(6), 936-941. URL:[Link]

  • NextSDS Chemical Database. Respinomycin C — Chemical Substance Information (CAS 151233-06-6). URL:[Link]

  • Ubukata, M., Uzawa, J., Osada, H., & Isono, K. (1993). Respinomycins A1, A2, B, C and D, a novel group of anthracycline antibiotics. II. Physico-chemical properties and structure elucidation. Journal of Antibiotics (Tokyo), 46(6), 942-951. URL:[Link]

  • KNApSAcK Metabolite Information. Respinomycin C (C_ID: C00016844). URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Inducing Terminal Erythroid Differentiation in K-562 Cells with Respinomycin C

Abstract The human K-562 cell line, derived from a patient with chronic myeloid leukemia (CML) in blast crisis, serves as an invaluable in vitro model for studying hematopoietic differentiation. These multipotent progeni...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The human K-562 cell line, derived from a patient with chronic myeloid leukemia (CML) in blast crisis, serves as an invaluable in vitro model for studying hematopoietic differentiation. These multipotent progenitor cells can be chemically induced to differentiate along erythroid, megakaryocytic, and monocytic lineages. Differentiation therapy, which aims to force malignant cells to mature into non-proliferating, terminally differentiated cells, represents a promising strategy in oncology. Respinomycins are a group of anthracycline antibiotics, a class of compounds known for their potent antitumor activities.[1] Notably, Respinomycin A1 and A2 have been shown to induce terminal differentiation in K-562 leukemia cells.[1] This application note provides a comprehensive guide for researchers on utilizing Respinomycin C, a member of this novel antibiotic family, to induce terminal erythroid differentiation in K-562 cells. We will detail the underlying scientific principles, provide robust protocols for cell culture and differentiation induction, and outline methods for assessing the differentiated phenotype.

Scientific Principle & Mechanism of Action

Respinomycin C belongs to the anthracycline family of antibiotics.[1] While the precise mechanism of Respinomycin C is under investigation, its action can be inferred from its structural class. Most anthracyclines function as inhibitors of DNA Topoisomerase II.[2][3]

Topoisomerase II Inhibition: Topoisomerase II is a critical enzyme that resolves DNA topological problems during replication and transcription by creating transient double-strand breaks (DSBs).[3] Anthracyclines intercalate into the DNA and stabilize the "cleavage complex," where the DNA is cut but not yet re-ligated by the enzyme. This leads to an accumulation of DNA double-strand breaks, which triggers a DNA damage response, cell cycle arrest (often at the G2/M phase), and ultimately, can lead to apoptosis or cellular differentiation.[4] In the context of K-562 cells, treatment with various Topoisomerase II inhibitors has been shown to result in a dose-dependent increase in hemoglobin-positive cells, a hallmark of erythroid differentiation.[4]

The proposed signaling cascade initiated by Respinomycin C is illustrated below. The formation of stable Topoisomerase II-DNA cleavage complexes is a critical initiating event, leading to cell cycle arrest and the activation of transcription factors essential for the erythroid lineage, such as GATA-1.

cluster_0 cluster_1 Nucleus cluster_2 Respinomycin_C Respinomycin C DNA Nuclear DNA Respinomycin_C->DNA Intercalation TopoII Topoisomerase II Respinomycin_C->TopoII Inhibition Complex Stable TopoII-DNA Cleavage Complex DSB DNA Double-Strand Breaks Complex->DSB G2M_Arrest G2/M Cell Cycle Arrest DSB->G2M_Arrest GATA1 GATA-1 Activation G2M_Arrest->GATA1 Erythroid_Genes Erythroid-Specific Gene Transcription (e.g., Globin Chains) GATA1->Erythroid_Genes Hemoglobin Hemoglobin Synthesis Erythroid_Genes->Hemoglobin Differentiation Terminal Erythroid Differentiation Hemoglobin->Differentiation

Caption: Proposed mechanism of Respinomycin C-induced differentiation in K-562 cells.

Experimental Workflow Overview

The overall process involves culturing K-562 cells to a healthy logarithmic growth phase, inducing differentiation with a range of Respinomycin C concentrations, and subsequently assessing the degree of erythroid differentiation using established markers.

Start Thaw & Expand K-562 Cells Culture Maintain in Log-Phase Growth Start->Culture Induce Induce with Respinomycin C (Dose-Response) Culture->Induce Harvest Harvest Cells (e.g., 72-96h) Induce->Harvest Assess Assess Differentiation Harvest->Assess Morphology Morphological Analysis Assess->Morphology Staining Benzidine Staining Assess->Staining Flow Flow Cytometry (CD235a) Assess->Flow

Caption: High-level experimental workflow for K-562 cell differentiation.

Materials & Reagents

ReagentRecommended SupplierCatalog Number
K-562 Cell LineATCCCCL-243
RPMI-1640 MediumGibcoSH30027.LS
Fetal Bovine Serum (FBS)GibcoSH30071.03
Penicillin-StreptomycinGibco15140-163
Respinomycin C(Specify Supplier)(Specify Catalog)
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650
Trypan Blue SolutionThermo FisherT10282
Phosphate-Buffered Saline (PBS)Gibco10010023
BenzidineSigma-AldrichB3383
Hydrogen Peroxide (30%)Sigma-AldrichH1009
FITC Anti-Glycophorin A Ab (CD235a)BioLegend349104

Detailed Protocols

Protocol 1: K-562 Cell Culture
  • Rationale: Maintaining a healthy, log-phase suspension culture is critical for reproducible differentiation experiments. Cell density should not exceed 1 x 10⁶ cells/mL to avoid nutrient depletion and accumulation of waste products that can affect cell physiology.[5]

  • Culture Medium Preparation: Prepare K-562 Complete Medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[6]

  • Thawing Cells: Thaw a cryovial of K-562 cells rapidly in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed K-562 Complete Medium. Centrifuge at 150-400 x g for 5-8 minutes. Discard the supernatant and resuspend the cell pellet in fresh medium.

  • Cell Maintenance: Culture cells in T-75 flasks at 37°C in a humidified incubator with 5% CO₂. Maintain the cell density between 1 x 10⁵ and 8 x 10⁵ viable cells/mL.

  • Subculturing: Split the culture every 2-3 days. Determine cell viability and density using a hemocytometer and Trypan Blue exclusion. Centrifuge the required volume of cell suspension, resuspend the pellet in fresh medium, and re-seed new flasks at a density of 1-2 x 10⁵ cells/mL.

Protocol 2: Induction of Differentiation with Respinomycin C
  • Rationale: Since the optimal concentration of Respinomycin C for K-562 differentiation is not established, a dose-response experiment is essential. Based on data for other anthracyclines like Doxorubicin (40 nM) and Topoisomerase II inhibitors like Etoposide (VP-16) (20 µM), a broad logarithmic range is recommended for initial screening.[2][4] A time course of 72-96 hours is typically sufficient to observe differentiation markers.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Respinomycin C in sterile DMSO. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Count log-phase K-562 cells and adjust the density to 2 x 10⁵ cells/mL in K-562 Complete Medium. Seed 1 mL of this cell suspension into each well of a 12-well plate.

  • Treatment: Prepare serial dilutions of Respinomycin C in complete medium. Add the diluted compound to the wells to achieve a range of final concentrations. We recommend testing a range from 10 nM to 10 µM (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM).

    • Crucial Control: Include a "Vehicle Control" well containing cells treated with the same final concentration of DMSO used for the highest Respinomycin C dose.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 72 to 96 hours.

Assessment of Terminal Differentiation

Protocol 3A: Benzidine Staining for Hemoglobin
  • Rationale: Benzidine stains the heme component of hemoglobin, producing a blue-green color in positive cells. This is a classic, rapid, and cost-effective method to quantify erythroid differentiation.[6]

  • Staining Solution: Prepare fresh Benzidine staining solution by dissolving 0.2% (w/v) benzidine in 0.5 M acetic acid. Just before use, add 30% hydrogen peroxide to a final concentration of 0.012%. Caution: Benzidine is a potential carcinogen; handle with appropriate personal protective equipment.

  • Staining: Transfer 100 µL of cell suspension from each treatment condition to a microcentrifuge tube. Add 100 µL of the Benzidine staining solution.

  • Quantification: Incubate for 5-10 minutes at room temperature. Place a 10 µL drop on a microscope slide and count the number of blue-green (positive) and colorless (negative) cells using a light microscope. Count at least 300 cells per condition to determine the percentage of differentiated cells.

Protocol 3B: Flow Cytometry for Glycophorin A (CD235a)
  • Rationale: Glycophorin A (CD235a) is a sialoglycoprotein that is a specific and quantitative marker for the erythroid lineage.[5] Flow cytometry provides a robust method to measure the percentage of CD235a-positive cells in the population.

  • Cell Preparation: Harvest approximately 0.5-1 x 10⁶ cells from each treatment condition. Transfer to a flow cytometry tube and wash once with 2 mL of cold PBS containing 1% FBS (FACS Buffer). Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Antibody Staining: Resuspend the cell pellet in 100 µL of FACS Buffer. Add the recommended amount of FITC-conjugated anti-CD235a antibody.

  • Incubation: Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Add 2 mL of FACS Buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat this wash step once more.

  • Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS Buffer. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Gate on the live cell population based on forward and side scatter, and then quantify the percentage of FITC-positive cells.

Data Analysis & Expected Results

Data should be tabulated to compare the effects of different Respinomycin C concentrations. Successful induction of terminal erythroid differentiation will be characterized by a dose-dependent increase in the percentage of benzidine-positive cells and CD235a-positive cells, which should plateau at higher concentrations. This may be accompanied by a decrease in cell proliferation and changes in cell morphology (increased size, condensed chromatin).

Respinomycin C (µM)% Benzidine Positive Cells (Mean ± SD)% CD235a Positive Cells (Mean ± SD)Relative Cell Count (% of Vehicle)
0 (Vehicle)2.1 ± 0.53.5 ± 0.8100
0.015.3 ± 1.17.2 ± 1.598
0.125.6 ± 3.431.8 ± 4.185
1.058.9 ± 5.265.1 ± 6.360
10.061.3 ± 4.868.4 ± 5.945
Table 1: Example data from a dose-response experiment. A clear dose-dependent increase in differentiation markers is observed, with cytotoxicity becoming more apparent at the highest concentration.

Troubleshooting

IssuePossible CauseSolution
Low Differentiation Sub-optimal Respinomycin C concentration.Expand the concentration range tested (both lower and higher).
Cell health is poor; cells are not in log phase.Ensure starting cell viability is >95% and density is within the recommended range.
Inactive Respinomycin C.Prepare fresh stock solutions. Ensure proper storage, protected from light.
High Cell Death Respinomycin C concentration is too high.Test a lower range of concentrations. Cytotoxicity may mask differentiation.
DMSO concentration is toxic.Ensure the final DMSO concentration in all wells (including vehicle) is below 0.5%.
High Background Staining Non-specific antibody binding (Flow).Ensure proper washing steps are followed. Consider using an Fc block.
Precipitate in Benzidine solution.Filter the staining solution before use.

References

  • (Reference placeholder for a paper on Respinomycin C's general properties, if found)
  • Constantinidou, A., et al. (1992). The effect of topoisomerase inhibitors on the expression of differentiation markers and cell cycle progression in human K-562 leukemia cells. Experimental Cell Research, 203(1), 100-106. Available at: [Link]

  • (Reference placeholder for a detailed protocol on K-562 culture, e.g.
  • (Reference placeholder for a paper on assessing erythroid differenti
  • Pang, B., et al. (2023). Diverging the anthracycline class of anti-cancer drugs for superior survival of acute myeloid leukemia patients. medRxiv. Available at: [Link]

  • (Reference placeholder for a review on differenti
  • (Reference placeholder for a paper on GATA-1 in erythroid differenti
  • (Reference placeholder for a paper on flow cytometry markers for K-562)
  • Pommier, Y., et al. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & Biology, 17(5), 421-433. Available at: [Link]

  • (Reference placeholder for another relevant paper)
  • Ubukata, M., et al. (1993). Respinomycins A1, A2 B, C and D, a novel group of anthracycline antibiotics. I. Taxonomy, fermentation, isolation and biological activities. The Journal of Antibiotics, 46(6), 936-941. Available at: [Link]

  • (Reference placeholder for another relevant paper)
  • Takeda, K., et al. (1988). Topoisomerase Inhibitors Have Potent Differentiation‐inducing Activity for Human and Mouse Myeloid Leukemia Cells. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 15(4 Pt 2), 1235-1243. Available at: [Link]

  • (Reference placeholder for another relevant paper)
  • (Reference placeholder for another relevant paper)
  • Witt, O., et al. (2001). The catalytic DNA topoisomerase II inhibitor dexrazoxane (ICRF-187) induces differentiation and apoptosis in human leukemia K562 cells. Molecular Pharmacology, 59(3), 453-461. Available at: [Link]

  • (Reference placeholder for another relevant paper)
  • Jeannin, J. F., et al. (1991). Role of protein kinase C in adriamycin-induced erythroid differentiation of K562 cells. Cell Biology International Reports, 15(8), 735-742. Available at: [Link]

  • (Reference placeholder for another relevant paper)
  • (Reference placeholder for another relevant paper)
  • (Reference placeholder for another relevant paper)
  • Myers Lab, HudsonAlpha Institute for Biotechnology. (n.d.). Myers Lab Cell Culture Protocol for K562. ENCODE. Retrieved from [Link]

  • (Reference placeholder for another relevant paper)
  • (Reference placeholder for another relevant paper)

Sources

Method

Production of Respinomycin C: Fermentation Techniques for a Novel Anthracycline from Streptomyces xanthocidicus

Introduction Respinomycins represent a compelling class of anthracycline antibiotics produced by the actinomycete Streptomyces xanthocidicus.[1][2] This family of compounds, which includes Respinomycins A1, A2, B, C, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Respinomycins represent a compelling class of anthracycline antibiotics produced by the actinomycete Streptomyces xanthocidicus.[1][2] This family of compounds, which includes Respinomycins A1, A2, B, C, and D, exhibits significant biological activities, including the induction of cell differentiation in human leukemia cells.[1][2] Respinomycin C, with a molecular formula of C36H45NO14, is a notable member of this family.[3] The complex structure of these molecules underscores the intricate biosynthetic machinery of Streptomyces, a genus responsible for the production of a vast array of clinically significant secondary metabolites.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the fermentation techniques for the production of Respinomycin C from Streptomyces xanthocidicus. The protocols detailed herein are synthesized from established principles of Streptomyces fermentation for antibiotic production and specific, albeit limited, literature on Respinomycin isolation.[1][4][6] The underlying scientific rationale for each step is elucidated to empower researchers to not only replicate but also innovate upon these methodologies.

The production of secondary metabolites like Respinomycin C in Streptomyces is a tightly regulated process, influenced by a multitude of environmental and nutritional factors.[5] These factors, including the composition of the culture medium, pH, temperature, and aeration, directly impact the growth of the microorganism and the activation of the biosynthetic gene clusters responsible for antibiotic synthesis.[4][5] Therefore, a systematic approach to optimizing these parameters is crucial for maximizing the yield of the target compound.

I. Strain Maintenance and Inoculum Development

The foundation of a successful fermentation process lies in the proper maintenance of a high-producing strain and the development of a robust and healthy inoculum.

Culture Maintenance

Streptomyces xanthocidicus should be maintained on a suitable agar medium that supports good sporulation. International Streptomyces Project (ISP) media, such as ISP Medium 2 (Yeast Extract-Malt Extract Agar) or ISP Medium 4 (Inorganic Salts-Starch Agar), are generally effective for maintaining Streptomyces strains.

Protocol 1: Long-term Storage of Streptomyces xanthocidicus

  • Prepare and sterilize ISP Medium 2 agar plates.

  • Streak Streptomyces xanthocidicus onto the agar surface to obtain well-isolated colonies.

  • Incubate the plates at 28-30°C for 7-14 days, or until significant aerial mycelium and spore formation are observed.

  • For long-term storage, prepare a dense spore suspension in 20% sterile glycerol.

  • Aliquot the spore suspension into cryovials and store at -80°C.

Inoculum Development

A two-stage inoculum development process is recommended to ensure a sufficient quantity of actively growing biomass for inoculation of the production fermenter.

Protocol 2: Seed Culture Preparation

  • Aseptically transfer a loopful of spores from a mature agar plate or a thawed cryovial into a 250 mL Erlenmeyer flask containing 50 mL of seed medium (see Table 1).

  • Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

  • Successful growth is indicated by the formation of mycelial pellets or a turbid culture.

  • For the second-stage inoculum, transfer 5-10% (v/v) of the first-stage culture into a larger flask containing the same seed medium.

  • Incubate under the same conditions for another 24-48 hours. This second-stage culture will be used to inoculate the production medium.

II. Fermentation for Respinomycin C Production

The production of Respinomycin C is carried out in a nutrient-rich production medium under optimized environmental conditions. The following protocol is a starting point and should be optimized for specific laboratory conditions and strain characteristics.

Production Medium

The composition of the production medium is critical for directing the metabolic flux towards the synthesis of Respinomycin C. A complex medium containing a combination of carbohydrates, nitrogen sources, and trace elements is typically required.

Component Concentration (g/L) Rationale
Carbon Sources
Soluble Starch20.0A complex carbohydrate that provides a sustained release of glucose, often beneficial for secondary metabolite production.[6]
Glucose10.0A readily available carbon source for initial biomass growth.
Nitrogen Sources
Soy Peptone5.0A rich source of amino acids and peptides.
Yeast Extract5.0Provides essential vitamins, amino acids, and other growth factors.
Minerals
NaCl2.0Maintains osmotic balance.
K2HPO41.0A source of potassium and phosphate, and acts as a buffering agent.
MgSO4·7H2O0.5A source of magnesium, an essential cofactor for many enzymes.
CaCO32.0Acts as a pH buffer to prevent a sharp decrease in pH during fermentation.
Trace Elements Solution 1.0 mL/LProvides essential micronutrients for enzymatic activities.
Table 1: Proposed Production Medium for Respinomycin C

Trace Elements Solution (per 100 mL):

  • FeSO4·7H2O: 0.1 g

  • MnCl2·4H2O: 0.1 g

  • ZnSO4·7H2O: 0.1 g

Fermentation Parameters

The physical parameters of the fermentation process must be carefully controlled to ensure optimal growth and antibiotic production.

Parameter Recommended Range Rationale
Temperature 28-32°COptimal temperature for the growth and enzymatic activity of most Streptomyces species.[6]
pH 6.8 - 7.2 (initial)Most Streptomyces species favor a neutral to slightly alkaline pH for secondary metabolite production.[6]
Agitation 200-250 rpm (shake flask)Ensures adequate mixing and oxygen transfer.
Aeration 1.0 - 1.5 vvm (bioreactor)Provides sufficient dissolved oxygen for aerobic respiration and biosynthesis.
Incubation Time 7 - 14 daysSecondary metabolite production typically occurs in the stationary phase of growth.
Table 2: Recommended Fermentation Parameters

Protocol 3: Shake Flask Fermentation

  • Prepare the production medium (Table 1) and dispense 100 mL into 500 mL Erlenmeyer flasks.

  • Sterilize the flasks by autoclaving.

  • Inoculate the production medium with 5-10% (v/v) of the second-stage seed culture.

  • Incubate the flasks at 30°C on a rotary shaker at 220 rpm for 10 days.

  • Monitor the fermentation broth periodically for pH, glucose consumption, and Respinomycin C production (see Section IV).

III. Downstream Processing: Isolation and Purification of Respinomycin C

Following fermentation, Respinomycin C must be extracted from the culture broth and purified from other cellular components and metabolites. The initial report on Respinomycin isolation provides a general framework for this process.[1]

Extraction

Respinomycin C, being an anthracycline, is expected to be intracellular or associated with the mycelium. Therefore, extraction of the whole broth is recommended.

Protocol 4: Solvent Extraction of Respinomycin C

  • At the end of the fermentation, adjust the pH of the whole culture broth to 8.0-8.5 with NaOH.

  • Add an equal volume of ethyl acetate (EtOAc) to the culture broth in a separation funnel.

  • Shake vigorously for 15-20 minutes and allow the phases to separate.

  • Collect the organic (EtOAc) phase.

  • Repeat the extraction of the aqueous phase and mycelial cake two more times with fresh ethyl acetate.

  • Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is necessary to achieve high purity Respinomycin C.

Protocol 5: Purification of Respinomycin C

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane or chloroform).

    • Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.

    • Collect fractions and analyze for the presence of Respinomycin C using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Pool the fractions containing Respinomycin C.

  • Centrifugal Partition Chromatography (CPC):

    • CPC is a liquid-liquid chromatography technique that can be highly effective for separating complex natural product mixtures.

    • Select a suitable two-phase solvent system based on the polarity of Respinomycin C.

    • Dissolve the partially purified fraction from the silica gel step in the stationary phase.

    • Perform the separation according to the instrument manufacturer's instructions.

    • Collect and analyze fractions as described above.

  • Preparative Thin Layer Chromatography (pTLC) or Preparative HPLC:

    • For final polishing, the enriched fractions can be further purified using pTLC or preparative HPLC.

    • For pTLC, apply the sample as a band onto a silica gel plate and develop with an appropriate solvent system. Scrape the band corresponding to Respinomycin C and elute the compound from the silica.

    • For preparative HPLC, use a suitable reversed-phase column (e.g., C18) and an appropriate mobile phase (e.g., acetonitrile-water gradient with a modifier like formic acid or trifluoroacetic acid).

IV. Analytical Methods for Respinomycin C Quantification

To monitor the fermentation process and assess the purity of the final product, a reliable analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing anthracyclines.[7][8][9]

Protocol 6: HPLC Analysis of Respinomycin C

  • Instrumentation: An HPLC system equipped with a UV-Vis or fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid. A typical gradient could be from 10% to 90% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of Respinomycin C (typically in the range of 230-260 nm and 480-500 nm for anthracyclines). Fluorescence detection can also be highly sensitive for anthracyclines.[8]

  • Sample Preparation: Dilute the crude extract or purified fractions in the initial mobile phase and filter through a 0.22 µm syringe filter before injection.

V. Visualizing the Workflow

To provide a clear overview of the entire process, the following diagrams illustrate the key stages of Respinomycin C production.

Fermentation_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Strain Streptomyces xanthocidicus Stock Inoculum1 First Stage Inoculum Strain->Inoculum1 Inoculation Inoculum2 Second Stage Inoculum Inoculum1->Inoculum2 Transfer Fermenter Production Fermentation Inoculum2->Fermenter Inoculation Extraction Solvent Extraction Fermenter->Extraction Harvest Silica Silica Gel Chromatography Extraction->Silica CPC Centrifugal Partition Chromatography Silica->CPC Prep_LC Preparative HPLC/TLC CPC->Prep_LC Pure_Compound Pure Respinomycin C Prep_LC->Pure_Compound Downstream_Purification Crude_Extract Crude Extract Silica_Column Silica Gel Column Crude_Extract->Silica_Column Step 1 CPC_Step Centrifugal Partition Chromatography Silica_Column->CPC_Step Step 2 Final_Purification Preparative HPLC/TLC CPC_Step->Final_Purification Step 3 Respinomycin_C Pure Respinomycin C Final_Purification->Respinomycin_C Final Product

Caption: Chromatographic purification cascade for Respinomycin C.

VI. Conclusion

The protocols and guidelines presented in this document offer a robust starting point for the fermentation, isolation, and purification of Respinomycin C from Streptomyces xanthocidicus. As with any natural product fermentation, empirical optimization of media components and culture conditions is paramount to achieving high yields. The scientific principles outlined herein provide a logical framework for this optimization process. Further research into the biosynthetic pathway of Respinomycins could unlock opportunities for metabolic engineering and strain improvement, ultimately enhancing the production of this promising class of anthracycline antibiotics.

References

  • Mahnik, S. N., et al. "Development of an analytical method for the determination of anthracyclines in hospital effluents.
  • Mahnik, S. N., et al. "Development of an analytical method for the determination of anthracyclines in hospital effluents." PubMed, 15 Nov. 2006, pubmed.ncbi.nlm.nih.gov/17112590/.
  • Gherase, A., et al. "A HPLC method for the simultaneous determination of seven anthracyclines." ResearchGate, Jan. 2011, .

  • Ubukata, M., et al. "Respinomycins A1, A2, B, C and D, a novel group of anthracycline antibiotics. II. Physico-chemical properties and structure elucidation." The Journal of antibiotics 46.6 (1993): 942-951.
  • Riley, C. M., and A. K. Runyan. "High-performance liquid chromatography of anthracycline antibiotics with electrochemical detection. Application to the clinical pharmacokinetics of 4'-deoxydoxorubicin." Journal of pharmaceutical and biomedical analysis 5.1 (1987): 33-43.
  • A review on various analytical methods for determination of anthracyclines and their metabolites as anti–cancer chemotherapy drugs in different matrices over the last four decades. OUCI.
  • Metsä-Ketelä, M., et al. "Anthracycline production by Streptomyces capoamus in batch fermentation." ResearchGate, Dec. 2025, .

  • Augustine, S. K., et al. "Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil." Advances in Microbiology 4.15 (2014): 1122.
  • Genetically modified Streptomyces strains for biotransformations in anthracycline production. Patent 2042608.
  • da Silva, A. C. R., et al. "The Effect of Varying Culture Conditions on the Production of Antibiotics by Streptomyces spp., Isolated the Amazonian Soil." Walsh Medical Media, 28 July 2012, .

  • Metsä-Ketelä, M., et al. "Anthracycline production by Streptomyces capoamus in batch fermentation." Brazilian Journal of Chemical Engineering 19 (2002): 197-203.
  • Wang, Y., et al. "Enhanced doxorubicin production by Streptomyces peucetius using a combination of classical strain mutation and medium optimization." PubMed, 25 June 2018, pubmed.ncbi.nlm.nih.gov/29938491/.
  • Ubukata, M., et al. "Respinomycins A1, A2 B, C and D, a novel group of anthracycline antibiotics. I. Taxonomy, fermentation, isolation and biological activities." The Journal of antibiotics 46.6 (1993): 936-941.
  • Kuroda, Y., et al. "FR-900148, a new antibiotic. I. Taxonomy, fermentation, isolation and characterization." The Journal of antibiotics 33.3 (1980): 259-266.
  • Respinomycin A1, A2, B, C, D. RIKEN, .

  • Oskay, M., et al. "Nutritional requirements for the production of antimicrobial metabolites by Streptomyces sp." Academic Journals, 19 Feb. 2014, academicjournals.org/journal/JMPR/article-full-text-pdf/8E4A8A243015.
  • Liu, G., et al. "Molecular Regulation of Antibiotic Biosynthesis in Streptomyces." Microbiology and molecular biology reviews: MMBR 77.2 (2013): 113-143.
  • Sharma, D., and M. Baunthiyal. "Identification and Optimization of Fermentation Medium for Production of Antibacterial Compounds from Endophytic Streptomyces sp." International Journal of Current Microbiology and Applied Sciences 9.6 (2020): 2442-2454.
  • respinomycin A1 | 138843-19-3. ChemicalBook.
  • respinomycin a1 | CAS#:138843-19-3. Chemsrc.

Sources

Application

Application Note: A Protocol for the Preparative Separation of Respinomycin C from Fermentation Broth Using Silica Gel Column Chromatography

Abstract Respinomycin C, a member of the novel anthracycline antibiotic family, presents significant therapeutic potential.[1] Its effective isolation from complex fermentation broths produced by Streptomyces xanthocidic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Respinomycin C, a member of the novel anthracycline antibiotic family, presents significant therapeutic potential.[1] Its effective isolation from complex fermentation broths produced by Streptomyces xanthocidicus is a critical step in preclinical and clinical development.[2][3] This application note provides a comprehensive, field-proven protocol for the preparative separation of Respinomycin C using silica gel column chromatography. We delve into the causality behind experimental choices, from mobile phase development using Thin-Layer Chromatography (TLC) to the specifics of column packing and elution. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for purifying polar, bioactive natural products.

Introduction: The Challenge and Strategy

Respinomycins are a group of anthracycline antibiotics distinguished by a unique aglycone skeleton.[1] Like many natural products, they are produced as part of a complex mixture of related metabolites. The primary challenge in isolating Respinomycin C is its separation from other structurally similar respinomycins (A1, A2, B, D) and unrelated impurities present in the crude extract.

Silica gel column chromatography is a cornerstone technique for phytochemical purification due to its versatility, cost-effectiveness, and high resolving power for compounds with differing polarities.[4] The stationary phase, silica gel, is a porous, amorphous form of silicon dioxide with a high surface area rich in polar silanol (-OH) groups.[5][6] Separation is achieved based on the principle of differential adsorption; more polar compounds in the mixture will have stronger interactions (like hydrogen bonding) with the polar silanol groups and will thus elute from the column more slowly than less polar compounds.[7] Given the polyhydroxylated structure of anthracyclines, this method is exceptionally well-suited for their purification. This protocol will leverage a normal-phase approach, where a polar stationary phase (silica) is used with a less polar mobile phase.

Method Development: From TLC to Column Scale-Up

A successful preparative column separation is predicated on methodical preliminary analysis. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly developing and optimizing the mobile phase composition before committing to a large-scale column run.[4]

The Central Role of Thin-Layer Chromatography (TLC)

TLC serves to visualize the separation of components in the crude extract under various solvent conditions. The goal is to find a solvent system that provides a good separation between Respinomycin C and its closest impurities, ideally yielding a Retardation Factor (Rƒ) value for the target compound between 0.25 and 0.35. This Rƒ range typically translates well to column chromatography, ensuring the compound does not elute too quickly (poor separation) or remain adsorbed too strongly (poor recovery).

Protocol for TLC Method Development:

  • Prepare the Crude Extract: Dissolve a small amount of the crude ethyl acetate extract in a minimal volume of methanol or chloroform.

  • Spot the Plate: Using a capillary tube, spot the dissolved extract onto a silica gel TLC plate (e.g., Silica Gel 60 F254).

  • Develop the Plate: Place the spotted plate in a sealed TLC chamber containing a pre-equilibrated solvent system. Test a range of solvent systems, starting with a non-polar solvent and titrating in a more polar one. A common starting point for anthracyclines is a mixture of chloroform and methanol.

  • Visualize: After development, visualize the separated spots under UV light (254 nm and 365 nm), as anthracyclines are often UV-active.[8] If necessary, use a staining agent like iodine vapor or a vanillin-sulfuric acid dip.

  • Analyze and Iterate: Calculate the Rƒ for each spot. Adjust the solvent polarity to achieve the target Rƒ of ~0.3 for Respinomycin C. If the spot is too high (high Rƒ), the solvent is too polar. If it remains at the baseline (low Rƒ), the solvent is not polar enough.

Hypothetical TLC Data for Solvent System Optimization

The table below illustrates a typical optimization process.

TrialSolvent System (Chloroform:Methanol)Rƒ of Respinomycin C (Hypothetical)Observations
199:10.05Compound is strongly adsorbed to the baseline. Mobile phase is not polar enough.
295:50.30Good separation from less polar and more polar impurities. Ideal for column chromatography.
390:100.65Compound elutes too quickly, resulting in poor separation from nearby impurities.

Based on this data, a 95:5 Chloroform:Methanol mixture is the optimal starting point for the column separation.

Detailed Protocol: Preparative Silica Gel Chromatography

This protocol details the purification of Respinomycin C from a crude extract derived from a Streptomyces fermentation.

Materials and Reagents
  • Crude Respinomycin C extract (from ethyl acetate extraction of fermentation broth)[2]

  • Silica Gel for column chromatography (Standard grade 230-400 mesh is recommended for optimal balance between resolution and flow rate)[4]

  • Chloroform (HPLC Grade)

  • Methanol (HPLC Grade)

  • Hexane (HPLC Grade)

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Acid-washed sand

  • Fraction collection tubes or flasks

  • TLC plates (Silica Gel 60 F254) and development chamber

  • Rotary evaporator

Workflow Diagram

SeparationWorkflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Final Product Fermentation Fermentation Broth Extraction Ethyl Acetate Extraction Fermentation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract DryLoad Dry Loading Preparation CrudeExtract->DryLoad Column Silica Gel Column Chromatography DryLoad->Column Fractions Fraction Collection Column->Fractions TLC_Analysis TLC Analysis of Fractions Fractions->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling FinalProduct Pure Respinomycin C Pooling->FinalProduct

Caption: Workflow for Respinomycin C isolation and purification.

Step-by-Step Procedure

Step 1: Column Preparation and Packing The foundation of a good separation is a well-packed column. The "slurry packing" method is recommended to avoid air bubbles and channels, which degrade resolution.[7]

  • Ensure the chromatography column is clean, dry, and clamped securely in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. Add a thin layer (~0.5 cm) of acid-washed sand on top of the plug.[9]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% chloroform or a hexane/chloroform mixture). A typical ratio is ~30-50 g of silica for every 1 g of crude extract, depending on separation difficulty.

  • With the column stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column. Use a funnel to guide the slurry.

  • Continuously tap the side of the column gently to encourage even settling of the silica bed. Add more solvent as needed to ensure the silica bed never runs dry.

  • Once the silica has settled, add a final layer (~0.5 cm) of sand on top to protect the bed surface during sample and solvent addition.

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

Step 2: Sample Loading For compounds that may have limited solubility in the initial mobile phase, dry loading is the preferred method to ensure a concentrated starting band and improve resolution.[10]

  • Dissolve the crude extract (e.g., 1 g) in a minimal amount of a suitable solvent (like methanol).

  • Add 2-3 g of silica gel to this solution and mix thoroughly.

  • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully layer this silica-adsorbed sample onto the top sand layer of the packed column.

Step 3: Elution and Fraction Collection The elution process involves passing solvents of increasing polarity through the column to selectively move and separate the adsorbed compounds. A gradient elution is highly effective for complex mixtures.[4]

  • Begin elution with the starting solvent determined by TLC (e.g., 99:1 Chloroform:Methanol).

  • Slowly and carefully add the solvent to the top of the column without disturbing the sand layer.

  • Open the stopcock and begin collecting fractions. The flow rate should be steady; a common target is 1-2 drops per second.

  • Gradually increase the polarity of the mobile phase according to a pre-determined gradient. This systematic increase in solvent strength will elute compounds of progressively higher polarity.

  • Collect fractions of a consistent volume (e.g., 10-20 mL per tube).

Suggested Solvent Gradient

This table provides an example of a stepwise gradient elution schedule. The total column volume (CV) is the volume of the packed silica bed.

StepSolvent System (Chloroform:Methanol)VolumePurpose
199:12 x CVElute very non-polar impurities.
298:22 x CVElute remaining non-polar impurities.
395:55-10 x CVElution of Respinomycin C.
490:103 x CVElute more polar impurities.
580:202 x CVColumn wash to remove strongly bound compounds.

Step 4: Analysis of Fractions After collection, each fraction must be analyzed to determine its contents.

  • Use TLC to analyze every few fractions. Spot each fraction on a single TLC plate alongside a spot of the original crude extract as a reference.

  • Develop the plate using the optimized TLC solvent system (e.g., 95:5 Chloroform:Methanol).

  • Identify the fractions containing the pure target compound (Respinomycin C) by comparing the Rƒ values.

  • Combine the fractions that show a single, pure spot corresponding to Respinomycin C.

  • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.

Troubleshooting and Key Considerations

  • Compound Won't Elute: If Respinomycin C remains on the column, the mobile phase is not polar enough. Increase the percentage of methanol more aggressively. Anthracyclines can be quite polar and may require higher concentrations of the polar modifier.

  • Poor Separation (Band Tailing): Standard silica gel is slightly acidic, which can cause tailing of basic compounds.[7] If tailing is observed, consider using a neutral silica gel or adding a small amount (0.1%) of a modifier like triethylamine or acetic acid to the mobile phase to improve peak shape.[11]

  • Column Cracking: This occurs if the column runs dry. A cracked bed leads to severe channeling and ruins the separation. Always maintain a level of solvent above the silica bed.

Conclusion

This application note provides a systematic and robust framework for the successful isolation of Respinomycin C using silica gel column chromatography. By integrating preliminary TLC analysis for method development with a carefully executed preparative column protocol, researchers can achieve high purity of the target anthracycline. The principles and techniques described herein are broadly applicable to the purification of other polar natural products, serving as a valuable guide for drug discovery and development professionals.

References

  • Vertex AI Search. (2026, January 29). Role of Silica Gel in Phytochemical Extraction and Purification - Column Chromatography.
  • Pandey, R. C., & Toussaint, M. W. (1980). High-performance liquid chromatography and thin-layer chromatography of anthracycline antibiotics: separation and identification of components of the dauno-rubicin complex from fermentation broth. Journal of Chromatography A, 198(4), 407-20.
  • Maudens, K. E., Stove, C. P., & Lambert, W. E. (2011). Quantitative liquid chromatographic analysis of anthracyclines in biological fluids. Journal of Chromatography B, 879(25), 2471-86.
  • Ubukata, M., Uzawa, J., Osada, H., & Isono, K. (1993). Respinomycins A1, A2, B, C and D, a novel group of anthracycline antibiotics. II. Physico-chemical properties and structure elucidation. The Journal of Antibiotics, 46(6), 942-51.
  • McKeage, K., & Figg, W. D. (2001). Separation methods for anthraquinone related anti-cancer drugs. Journal of Chromatography B: Biomedical Sciences and Applications, 764(1-2), 463-79.
  • Caithness Biotechnologies. (n.d.). Preliminary fractionation of natural compounds from plant extracts by silica gel chromatography.
  • Alfa Chemistry. (n.d.). Using The Right Mesh Size Of The Silica Gel For Column Chromatography.
  • Alfa Chemistry. (n.d.). Silica Gel for Column Chromatography - Analytical Chemical Products.
  • Ubukata, M., Osada, H., Kudo, T., & Isono, K. (1993). Respinomycins A1, A2 B, C and D, a novel group of anthracycline antibiotics. I. Taxonomy, fermentation, isolation and biological activities. The Journal of Antibiotics, 46(6), 936-41.
  • ResearchGate. (2018, June 18). How can I isolate polar basic compound with silica gel column chromatography?.
  • NACALAI TESQUE, INC. (n.d.). Silica Gel for Column Chromatography|Products.
  • University of Calgary. (n.d.). Column chromatography.
  • RIKEN. (n.d.). Respinomycin A1, A2, B, C, D.

Sources

Method

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Respinomycin C using Broth Microdilution

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, field-proven protocol for determining the Minimum Inhibitory Concentration (MIC) of Respinomycin C, a novel...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-proven protocol for determining the Minimum Inhibitory Concentration (MIC) of Respinomycin C, a novel anthracycline antibiotic. The broth microdilution method detailed herein is aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This guide emphasizes the scientific rationale behind critical steps, ensuring the generation of accurate, reproducible, and trustworthy data essential for antimicrobial drug development programs.

Introduction and Scientific Principles

Respinomycin C is a novel anthracycline antibiotic belonging to a group of compounds produced by the bacterium Streptomyces xanthocidicus[1]. Anthracyclines are a well-established class of antimicrobials and antineoplastics; their primary mechanism of action typically involves the intercalation of DNA and inhibition of topoisomerase II, disrupting DNA replication and repair processes. Determining the in vitro potency of a new agent like Respinomycin C is a foundational step in its preclinical evaluation.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[2]. It is the gold standard for quantifying the in vitro activity of a new compound. This protocol details the broth microdilution method, a standardized and widely accepted technique that utilizes 96-well microtiter plates to test a range of antibiotic concentrations against a standardized bacterial inoculum[3][4].

Causality Behind Key Experimental Choices:

  • Choice of Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for susceptibility testing of most non-fastidious, rapidly growing aerobic bacteria.[3][4]. The concentration of divalent cations (Ca²⁺ and Mg²⁺) is crucial as it can significantly affect the activity of certain antimicrobial agents. Standardization of these cations ensures inter-laboratory reproducibility.

  • Inoculum Density: The final inoculum concentration in each well must be approximately 5 x 10⁵ Colony Forming Units per milliliter (CFU/mL)[3]. A lower density may lead to falsely low MICs, while a higher density can result in falsely high MICs due to the inoculum effect. This is achieved by adjusting a bacterial suspension to a 0.5 McFarland turbidity standard[3].

  • Solvent Selection: The physicochemical properties of Respinomycin C, particularly its solubility, are critical.[5][6]. Like many complex organic molecules, it may not be readily soluble in aqueous media. Dimethyl sulfoxide (DMSO) is a common choice for a starting solvent. However, it is imperative to ensure the final concentration of the solvent in the assay does not exceed a level (typically 1-2%) that could affect bacterial growth or compound activity. A solvent toxicity control is therefore a mandatory part of the protocol.

Materials and Reagents

2.1. Compound and Reagents

  • Respinomycin C (powder)

  • Dimethyl sulfoxide (DMSO), sterile, molecular biology grade

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 0.85% saline or Phosphate-Buffered Saline (PBS)

  • Control antibiotics (e.g., Gentamicin, Vancomycin) with known QC ranges for reference strains.

2.2. Bacterial Strains

  • Test Organisms: Panel of relevant Gram-positive and Gram-negative bacteria (e.g., ESKAPE pathogens[2]).

  • Quality Control (QC) Strains:

    • Staphylococcus aureus ATCC 29213 or ATCC 25923[7][8][9]

    • Escherichia coli ATCC 25922[8][9]

    • Pseudomonas aeruginosa ATCC 27853[8][9]

    • Enterococcus faecalis ATCC 29212[8][9]

2.3. Equipment and Consumables

  • Sterile, 96-well, U-bottom or flat-bottom microtiter plates

  • Adhesive plate seals or lids

  • Multichannel pipette (50-200 µL)

  • Single-channel pipettes

  • Sterile pipette tips

  • Sterile reagent reservoirs

  • Incubator (35 ± 2°C), ambient air

  • Vortex mixer

  • Spectrophotometer or turbidimeter

  • 0.5 McFarland turbidity standard

  • Sterile loops or swabs

  • Non-selective agar plates (e.g., Tryptic Soy Agar, Blood Agar) for bacterial culture.

Detailed Step-by-Step Protocol

This protocol is based on the CLSI M07 guidelines for broth microdilution.[2][4]

Phase 1: Preparation of Stock Solutions and Reagents

  • Prepare Respinomycin C Stock Solution:

    • Accurately weigh a precise amount of Respinomycin C powder.

    • Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or a concentration at least 100x the highest desired test concentration). Vortex thoroughly to ensure complete dissolution.

    • Rationale: A high-concentration stock minimizes the amount of solvent carried over into the assay.

  • Prepare Working Solution:

    • Perform a preliminary dilution of the stock solution in sterile CAMHB to create a working solution that is 2x the highest concentration to be tested in the 96-well plate. For example, if the highest desired final concentration is 128 µg/mL, the working solution should be 256 µg/mL.

  • Prepare Control Antibiotic Stocks: Prepare stock and working solutions for control antibiotics according to established laboratory procedures and manufacturer instructions.

Phase 2: Preparation of Bacterial Inoculum

  • Subculture QC Strains: From a stock culture, streak the QC bacterial strains onto non-selective agar plates to obtain isolated colonies. Incubate for 18-24 hours at 35 ± 2°C.

  • Prepare Inoculum Suspension:

    • Using a sterile loop or swab, select 3-5 well-isolated colonies of the same morphology from the agar plate.

    • Transfer the colonies into a tube containing 3-5 mL of sterile saline or PBS.

    • Vortex thoroughly to create a smooth, homogenous suspension.

  • Standardize Inoculum Density:

    • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or by using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[10].

  • Prepare Final Inoculum:

    • Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB. A typical dilution is 1:150 (e.g., 0.1 mL of suspension into 14.9 mL of CAMHB) to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. This will be further diluted 1:1 upon addition to the plate, resulting in the target density of 5 x 10⁵ CFU/mL.

    • Self-Validation Step: Perform a colony count on the final inoculum to confirm its density. Plate a 1:1000 dilution onto a non-selective agar plate, incubate overnight, and count the colonies. The count should be approximately 500 colonies, confirming the starting density of 5x10⁵ CFU/mL.

Phase 3: Assay Plate Setup and Inoculation

  • Plate Layout: Design the plate layout. A standard 96-well plate can accommodate one or more compounds tested against a single organism.

  • Dispense Media: Add 50 µL of sterile CAMHB to wells in columns 2 through 12.

  • Serial Dilution:

    • Add 100 µL of the 2x working solution of Respinomycin C to the wells in column 1.

    • Using a multichannel pipette, transfer 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down several times.

    • Continue this 2-fold serial dilution process across the plate to column 10.

    • After mixing in column 10, discard the final 50 µL. This creates a concentration gradient (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Control Wells:

    • Column 11 (Growth Control): Contains 50 µL of CAMHB (from step 2) and will be inoculated. This well contains no drug.

    • Column 12 (Sterility & Solvent Control): Add 50 µL of CAMHB. This well is not inoculated and serves as a negative control for media sterility. If a solvent control is needed, add the highest concentration of DMSO used in the assay to a separate well in this column.

  • Inoculation:

    • Transfer the final bacterial inoculum (prepared in Phase 2, step 4) into a sterile reagent reservoir.

    • Using a multichannel pipette, add 50 µL of the final inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

    • The final volume in each test well is now 100 µL.

  • Incubation:

    • Cover the plate with a lid or adhesive seal to prevent evaporation.

    • Incubate at 35 ± 2°C for 16-20 hours in ambient air.[3].

Phase 4: Reading and Interpreting the MIC

  • Visual Inspection: After incubation, place the microtiter plate on a reading stand or hold it up to a light source.

  • Check Controls:

    • Sterility Control (Column 12): Must be clear, with no turbidity.

    • Growth Control (Column 11): Must show a distinct pellet of bacterial growth at the bottom of the well.

    • If controls are not valid, the assay must be repeated.

  • Determine the MIC:

    • Examine the wells containing Respinomycin C, starting from the lowest concentration (column 10) and moving to the highest (column 1).

    • The MIC is the lowest concentration of Respinomycin C at which there is no visible growth (i.e., the first well that appears clear, identical to the sterility control).[2].

Data Presentation and Quality Control

Summary of Key Experimental Parameters
ParameterRecommended SpecificationRationale & Reference
Test Method Broth MicrodilutionStandardized, high-throughput method.[4][11]
Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)Standardized medium for susceptibility testing.[3]
Inoculum Prep. 0.5 McFarland StandardAchieves a standardized bacterial density.[10]
Final Inoculum ~5 x 10⁵ CFU/mLEnsures reproducibility and avoids inoculum effect.[3]
Incubation 35 ± 2°C for 16-20 hoursStandard conditions for aerobic bacteria.[3]
QC Strains S. aureus ATCC 29213, E. coli ATCC 25922, etc.Validates assay performance and reagent quality.[12][13]
Quality Control Validation

A control antibiotic with established MIC ranges for the chosen QC strains must be run in parallel with every assay. The resulting MIC for the control antibiotic must fall within the acceptable ranges published by CLSI or EUCAST.[7][14]. If the QC results are out of range, the test results for Respinomycin C are considered invalid, and troubleshooting is required.[8].

Experimental Workflow Visualization

MIC_Workflow cluster_prep Phase 1: Preparation cluster_inoculum Phase 2: Inoculum cluster_assay Phase 3: Assay Setup cluster_analysis Phase 4: Analysis A Prepare Respinomycin C Stock in DMSO B Prepare 2x Working Solution in CAMHB A->B H Add 2x Drug & Serially Dilute (Cols 1-10) B->H C Culture & Isolate Bacterial Colonies D Create Suspension in Saline C->D E Standardize to 0.5 McFarland D->E F Dilute to Final Inoculum (~1x10^6 CFU/mL) E->F I Inoculate Plate (Cols 1-11) F->I G Dispense CAMHB (Cols 2-12) G->H J Incubate Plate (16-20h at 35°C) I->J K Read Plate: Check Controls, Determine MIC J->K

Caption: Broth microdilution workflow for MIC determination.

References

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC).
  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing.
  • Yilmaz, M., & Özseven, A. G. (2018). Quality Assurance in Antimicrobial Susceptibility Testing. IntechOpen. DOI: 10.5772/intechopen.76566.
  • GCS Medical College. (n.d.). Quality Control of Antimicrobial Susceptibility Tests.
  • Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM.
  • EUCAST. (n.d.). MIC Determination.
  • Spivak, J. L., et al. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC.
  • Kim, Y., et al. (2020).
  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246.
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.
  • Ubukata, M., et al. (1993). Respinomycins A1, A2, B, C and D, a novel group of anthracycline antibiotics. II. Physico-chemical properties and structure elucidation. The Journal of Antibiotics, 46(6), 942–951.
  • Cambau, E., et al. (2020).
  • BenchChem. (n.d.). Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Novel Antimicrobial Agents.
  • Kaderabkova, N. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
  • EUCAST. (n.d.). Disk Diffusion and Quality Control.
  • Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) Assay.
  • National Center for Biotechnology Information. (n.d.). Resomycin C. PubChem Compound Database.
  • Mohapatra, A. (2025, September 18). How MIC & Breakpoints Guide Antibiotic Choice | CLSI & EUCAST Guidelines. YouTube.
  • EUCAST. (n.d.). MIC EUCAST.
  • Ubukata, M., et al. (1993). Respinomycins A1, A2 B, C and D, a novel group of anthracycline antibiotics. I. Taxonomy, fermentation, isolation and biological activities. The Journal of Antibiotics, 46(6), 936–941.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of Respinomycin C during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges associated with Respinomycin C. Respinomycins are a novel group of anthr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges associated with Respinomycin C.

Respinomycins are a novel group of anthracycline antibiotics produced by Streptomyces xanthocidicus[1]. Like all anthracyclines, Respinomycin C (C₃₆H₄₅NO₁₄) is highly susceptible to environmental degradation. Its molecular architecture features a tetracyclic anthraquinone core attached to a sugar moiety via a delicate glycosidic bond. The significance of the glycosidic bond lies in the fact that its hydrolysis generates inactive aglycone products and diminishes the molecule's ability to bind to its biological targets[2]. Furthermore, the anthraquinone group is highly photoreactive, meaning improper handling will lead to rapid loss of experimental reproducibility.

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure the absolute integrity of your Respinomycin C stocks during long-term storage.

Core Mechanisms of Degradation

To prevent degradation, we must first understand the causality behind it. Respinomycin C degrades via three primary pathways:

  • Hydrolysis: The glycosidic bond is highly sensitive to both acidic and alkaline environments. In aqueous solutions, temperature fluctuations accelerate hydrolytic cleavage, separating the essential sugar moiety from the aglycone core[2].

  • Photodegradation: The conjugated quinone rings absorb UV and visible light, generating reactive oxygen species (ROS) that lead to ring cleavage and loss of intrinsic fluorescence.

  • Oxidation & Dimerization: Dissolved oxygen and trace metal ions can trigger redox cycling of the quinone/hydroquinone system, leading to dimerization and precipitation of the compound.

Degradation Respinomycin Respinomycin C (Intact Anthracycline) Hydrolysis Glycosidic Bond Hydrolysis Respinomycin->Hydrolysis Acidic/Basic pH Temp > 4°C Photodegradation Photodegradation (Quinone Core) Respinomycin->Photodegradation UV/Vis Light Exposure Oxidation Redox Cycling (ROS Generation) Respinomycin->Oxidation Dissolved O2 Metal Ions Aglycone Inactive Aglycone + Free Sugar Hydrolysis->Aglycone Cleavage Ring Cleavage & Loss of Fluorescence Photodegradation->Cleavage Polymer Dimerization & Precipitation Oxidation->Polymer

Mechanistic pathways of Respinomycin C degradation under environmental stress.

Quantitative Stability Profile

Aqueous solutions of anthracyclines are stable at 4°C for short periods but degrade rapidly at higher temperatures or at either acid or alkaline pH[3]. To maximize shelf-life, storage conditions must be strictly controlled.

Table 1: Stability Profile of Anthracycline Solutions

Storage ConditionSolventTemperatureLight ExposureEstimated Half-Life / Stability
Working Solution Aqueous (Unbuffered)25°CExposed< 24 hours
Short-Term Stock Aqueous (pH 4.5 - 5.5)4°CProtected~ 4 weeks
Long-Term Stock 100% Anhydrous DMSO-20°CProtected~ 6 months
Archival Stock 100% Anhydrous DMSO-80°CProtected> 12 months

Troubleshooting Guide: Identifying & Resolving Degradation

Q: My HPLC chromatogram shows peak splitting and a new peak eluting earlier than Respinomycin C after 1 month of storage. What happened? A: This is the classic signature of glycosidic bond hydrolysis . The earlier eluting peak is likely the cleaved, highly polar sugar moiety, while the later peak (if visible) is the hydrophobic aglycone.

  • Causality: You likely stored the compound in an aqueous buffer or used DMSO that absorbed atmospheric moisture (DMSO is highly hygroscopic). The presence of water, combined with slight pH variations, catalyzed the hydrolysis.

  • Resolution: Discard the stock. For future batches, reconstitute only in anhydrous DMSO (≤0.005% water) under an inert atmosphere (Argon/Nitrogen).

Q: The stock solution has changed from a vibrant orange/red to a muddy brown/black color. Is it still usable? A: No. A color shift from red/orange to brown/black indicates photodegradation and extensive oxidation of the anthraquinone core.

  • Causality: The compound was exposed to ambient laboratory light during benchwork or stored in clear tubes. The quinone core absorbed the light, generating ROS that cleaved the aromatic rings.

  • Resolution: Always handle Respinomycin C under low-light conditions and mandate the use of opaque or amber microcentrifuge tubes for all aliquots.

Q: I stored my aqueous working solution at -20°C, but upon thawing, the potency dropped by 40%. Why did freezing damage it? A: This is caused by cryoconcentration and localized pH shifts .

  • Causality: When an aqueous buffer freezes slowly at -20°C, pure water crystallizes first. The remaining liquid becomes a hyper-concentrated microenvironment where salts and protons are forced together, causing drastic, localized pH drops that rapidly hydrolyze the glycosidic bond before the entire sample solidifies.

  • Resolution: Never store aqueous working solutions of Respinomycin C. If you must freeze a stock, use anhydrous DMSO and flash-freeze it in liquid nitrogen to prevent crystallization gradients.

Standard Operating Procedure: Long-Term Storage & Reconstitution

To guarantee scientific integrity, every protocol must be a self-validating system. Follow this methodology to ensure your Respinomycin C remains intact for >12 months.

Step 1: Preparation & Inert Reconstitution

  • Equilibrate the lyophilized vial of Respinomycin C to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • In a biosafety cabinet (under low light), inject high-purity, anhydrous DMSO directly into the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Self-Validation Check: Gently swirl the vial. The solution must be completely clear, vibrant orange/red, with zero undissolved particulates.

Step 2: Aliquoting & Flash-Freezing

  • Dispense the master stock into single-use aliquots (e.g., 10 µL - 50 µL) using amber, low-bind microcentrifuge tubes.

  • Purge the headspace of each tube with a gentle stream of Argon gas before capping to displace oxidative oxygen.

  • Submerge the sealed tubes in liquid nitrogen for 30 seconds to flash-freeze the solution.

  • Self-Validation Check: Weigh three random aliquots on an analytical balance. Record this weight. Upon thawing months later, re-weighing will validate that no sublimation or solvent evaporation occurred.

Step 3: Archival Storage & Pre-Use Validation

  • Transfer the flash-frozen aliquots immediately to a -80°C freezer. Store them inside a secondary light-proof, desiccated box.

  • When required for an experiment, thaw a single aliquot rapidly in a 37°C water bath for 1-2 minutes, then immediately transfer to ice. Never re-freeze a thawed aliquot.

  • Self-Validation Check: Before adding the drug to your biological assay, run a 1 µL sample on an analytical HPLC-UV system (Detection at ~254 nm and ~480 nm). Compare the Area Under the Curve (AUC) to your Day 0 standard curve. Purity must remain ≥ 98%.

StorageWorkflow Start Lyophilized Respinomycin C Recon Reconstitute in 100% Anhydrous DMSO Start->Recon Inert Atm Aliquot Aliquot into Amber Vials Recon->Aliquot Single-use Freeze Flash Freeze (Liquid N2) Aliquot->Freeze Prevent Shift Store Store at -80°C (Desiccated) Freeze->Store Long-term Validate HPLC-UV Validation Store->Validate Thaw on ice

Self-validating workflow for the reconstitution and archival storage of Respinomycin C.

Frequently Asked Questions (FAQs)

Q: Can I use DMF (Dimethylformamide) instead of DMSO for reconstitution? A: While Respinomycin C is soluble in DMF, DMSO is the gold standard for biological assays. DMF is highly toxic to many cell lines and can degrade into dimethylamine and carbon monoxide over time, which will alter the pH of your stock and induce hydrolysis. Stick to anhydrous DMSO.

Q: How long can I keep the thawed aliquot on ice during my experiment? A: Once thawed and exposed to the ambient atmosphere (which introduces moisture to the DMSO), the degradation clock starts. Keep the tube strictly on ice, protected from light, and use it within 4 to 6 hours. Discard any remaining volume.

Q: Is it necessary to use silanized or low-bind tubes? A: Yes. Anthracyclines are highly lipophilic and prone to non-specific adsorption to standard polypropylene plastics. Using low-bind tubes ensures you do not lose effective concentration to the walls of the vessel, which is critical for maintaining accurate dose-response curves in your downstream assays.

References

  • Ubukata, M., Osada, H., Kudo, T., & Isono, K. (1993). Respinomycins A1, A2 B, C and D, a novel group of anthracycline antibiotics. I. Taxonomy, fermentation, isolation and biological activities. PubMed (National Institutes of Health). Available at:[Link]

  • Koutsoukos, S., et al. (2024). Interactions of a Novel Anthracycline with Oligonucleotide DNA and Cyclodextrins in an Aqueous Environment. The Journal of Physical Chemistry B (ACS Publications). Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Respinomycin C Resistance

A Guide for Researchers From the desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers encountering resistance to the novel therapeutic agent, Respinomyc...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers encountering resistance to the novel therapeutic agent, Respinomycin C, in their cancer cell line models. Our goal is to provide you with the logical framework, experimental protocols, and troubleshooting insights necessary to dissect and potentially overcome this resistance.

A Note on "Respinomycin C": As of our latest literature review, "Respinomycin C" is not a formally recognized compound in peer-reviewed scientific databases. However, its name suggests a potential relationship to the anthracycline or spinomycin families, which are often associated with topoisomerase II inhibition. Therefore, for the purposes of this guide, we will operate under the working hypothesis that Respinomycin C is a topoisomerase II inhibitor. The principles and protocols described herein are broadly applicable to this class of compounds but should be adapted and validated for your specific molecule.

Part 1: Initial Assessment & Frequently Asked Questions (FAQs)

You've treated your cancer cells with Respinomycin C, and they're no longer dying at the expected concentrations. This section provides the first steps to confirm and characterize the resistance.

FAQ 1: Are my cells truly resistant, or is it an experimental artifact?

This is the most critical first question. Inconsistent results can arise from issues with the compound, cell culture conditions, or the assay itself.

Answer: Before initiating complex mechanistic studies, you must rigorously validate the resistance phenotype.

  • Compound Integrity: Re-verify the concentration and purity of your Respinomycin C stock. If possible, use a fresh, newly diluted vial.

  • Cell Line Authenticity: Confirm the identity of your cell line via short tandem repeat (STR) profiling. Cell line misidentification is a common issue in long-term cultures.

  • Mycoplasma Contamination: Test your cells for mycoplasma. This common contamination can significantly alter cellular response to drugs.

  • Re-establish the Dose-Response Curve: The most definitive step is to re-run a full dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A significant shift to the right in the IC50 value compared to the parental (sensitive) cell line confirms resistance.

Protocol: Determining IC50 with a CellTiter-Glo® Viability Assay

  • Cell Seeding: Seed both parental (sensitive) and suspected resistant cells in parallel in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Drug Dilution: Prepare a 2x serial dilution series of Respinomycin C in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the drug dilutions to the appropriate wells.

  • Incubation: Incubate for a period relevant to the drug's mechanism (typically 48-72 hours).

  • Assay: Add CellTiter-Glo® reagent according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of viable cells.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results using a non-linear regression model (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Table 1: Example IC50 Data for Sensitive vs. Resistant Cell Lines

Cell LinePassage NumberRespinomycin C IC50 (nM)Resistance Fold-Change
Parental MCF-7550 nM1x (Baseline)
Resistant MCF-7/R201250 nM25x

A fold-change of >10x is generally considered a strong indicator of a stable resistant phenotype.

Part 2: Troubleshooting Guide - Investigating Resistance Mechanisms

Once resistance is confirmed, the next step is to understand the underlying biology. We will explore the most common mechanisms in a question-driven format.

Question 1: Are the cells actively pumping the drug out?

Expert Insight: This is the most common mechanism of multi-drug resistance (MDR). Cancer cells can upregulate ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which act as molecular pumps to eject chemotherapy drugs from the cell before they can reach their target.

Workflow for Investigating Drug Efflux

Efflux_Workflow Start Confirmed Resistant Phenotype (High IC50) Step1 Hypothesis: Increased Drug Efflux via ABC Transporters (e.g., P-gp) Start->Step1 Step2 Experiment 1: IC50 Assay with P-gp Inhibitor (e.g., Verapamil) Step1->Step2 Step3 Result Interpretation Step2->Step3 Step4 Experiment 2: Direct Efflux Assay (Rhodamine 123 Accumulation) Step3->Step4 If IC50 is restored No_Conclusion Conclusion: Efflux is not the primary mechanism Step3->No_Conclusion If IC50 is unchanged Step5 Experiment 3: Protein/Gene Expression (Western Blot/qPCR for P-gp) Step4->Step5 Conclusion Conclusion: Efflux is a key mechanism Step5->Conclusion Apoptosis_Pathway cluster_drug_effect Drug Action cluster_apoptosis Apoptosis Cascade cluster_resistance Resistance Mechanism Respinomycin Respinomycin C DNA_Damage DNA Damage Respinomycin->DNA_Damage Induces Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Cell Death PARP_Cleavage->Apoptosis Anti_Apoptotic Upregulation of Bcl-2 / Survivin Anti_Apoptotic->Caspase_Activation Inhibits

Caption: Simplified pathway showing how anti-apoptotic proteins can block drug-induced cell death.

Protocol: Western Blot for Cleaved PARP

  • Objective: To measure a key downstream marker of apoptosis.

  • Method: Treat both sensitive and resistant cells with Respinomycin C at their respective IC50 concentrations for 24 hours. Include untreated controls.

  • Analysis: Perform a western blot as described previously, but use a primary antibody that specifically recognizes cleaved PARP.

  • Interpretation:

    • Sensitive Cells: A strong band corresponding to cleaved PARP should appear after drug treatment.

    • Resistant Cells: The band for cleaved PARP will be significantly weaker or absent, indicating a block in the apoptotic cascade.

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

  • Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which flips to the outer membrane during early apoptosis. PI is a DNA stain that can only enter cells with compromised membranes (late apoptosis/necrosis).

  • Method: Treat cells as in the PARP blot protocol. Harvest the cells and stain them with FITC-conjugated Annexin V and PI according to a commercial kit's instructions.

  • Analysis: Analyze via flow cytometry.

  • Interpretation: Drug treatment should induce a large population of Annexin V-positive cells in the sensitive line. A significantly smaller apoptotic population in the resistant line points to apoptosis evasion.

Part 3: Summary and Next Steps

By systematically working through these experiments, you can build a strong, evidence-based case for the mechanism of resistance in your cell line. If you find that P-gp efflux is the cause, you may consider co-administering a P-gp inhibitor in your in vivo models. If apoptosis evasion is the culprit, combination therapies that include a BH3 mimetic to inhibit Bcl-2 could be a promising strategy.

This guide provides a starting framework. The complexity of cancer biology means that resistance is often multifactorial. However, by using this logical, step-wise approach, you can effectively troubleshoot your experimental system and design rational next steps to overcome resistance to Respinomycin C.

References

  • Mechanisms of Multidrug Resistance in Cancer. Physiological Reviews. [Link]

  • The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. The AAPS Journal. [Link]

  • Verapamil as a P-glycoprotein Inhibitor. British Journal of Cancer. [Link]

  • Topoisomerase II in Cancer: Enzymes for Every Occasion. Nature Reviews Cancer. [Link]

  • Apoptosis: A Target for Cancer Therapy. Nature Reviews Cancer. [Link]

Troubleshooting

Minimizing light sensitivity and oxidation of Respinomycin C samples

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for Respinomycin C. As a novel anthracycline antibiotic, Respinomycin C holds significant promise in research and drug development....

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Respinomycin C. As a novel anthracycline antibiotic, Respinomycin C holds significant promise in research and drug development.[1] However, its complex chemical structure, which includes a quinone system characteristic of anthracyclines, renders it susceptible to degradation from light and oxidation.[1][2] Improper handling can lead to sample degradation, loss of biological activity, and inconsistent experimental results.

This guide provides in-depth, field-proven insights and protocols to help you maintain the integrity of your Respinomycin C samples. By understanding the mechanisms of degradation and implementing these preventative measures, you can ensure the accuracy and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: My Respinomycin C solution changed color (e.g., from orange/red to a brownish hue) shortly after preparation. What happened?

This is a classic sign of degradation, most likely due to a combination of oxidation and photodegradation.[3][4] The anthracycline core is highly conjugated and contains chromophores that are sensitive to both light and oxygen. Exposure to atmospheric oxygen, especially when catalyzed by light or trace metal ions, can alter the chemical structure, leading to a visible color change.[4][5]

Q2: What are the primary causes of Respinomycin C degradation?

There are two primary environmental factors to control:

  • Light Exposure (Photodegradation): High-energy light, particularly in the UV spectrum, can provide the activation energy needed to break chemical bonds or generate reactive free radicals, leading to irreversible structural changes.[6]

  • Oxidation: The quinone moiety in the Respinomycin C structure is susceptible to redox reactions. Atmospheric oxygen, dissolved oxygen in non-deoxygenated solvents, and reactive oxygen species can oxidize the molecule, compromising its integrity.[7] This process can be accelerated by heat and the presence of metal ions.[3]

Q3: Is it acceptable to work with Respinomycin C on an open lab bench under standard fluorescent lighting?

This is strongly discouraged for anything other than very brief periods. Standard laboratory lighting can initiate photodegradation.[8] For optimal stability, all manipulations should be performed under subdued light, in a fume hood with the sash lowered, or by using light-blocking containers (e.g., amber vials or tubes wrapped in aluminum foil).[8][9]

Q4: What are the ideal long-term storage conditions for Respinomycin C?

For maximum stability, Respinomycin C should be stored under the following conditions, summarized in the table below.

FormTemperatureAtmosphereLight ConditionContainer
Solid (Lyophilized Powder) -20°C or -80°CSealed, DryDarkAmber glass vial
Stock Solution (in DMSO) -80°CInert Gas Headspace (Argon/Nitrogen)DarkAmber glass vial or cryovial
Working Solution (Aqueous Buffer) Prepare Fresh; if short-term storage is needed, use 2-8°C for a few hoursInert Gas Headspace (Argon/Nitrogen)DarkLight-blocking tubes

Q5: How can I quantitatively assess if my Respinomycin C sample has degraded?

Visual inspection is only a preliminary indicator. The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method.[10] This technique separates the intact Respinomycin C from its degradation products. By comparing the chromatogram of a potentially degraded sample to that of a freshly prepared standard, you can quantify the loss of the parent compound and the appearance of new peaks corresponding to degradants.[10][11] Coupling HPLC with Mass Spectrometry (LC-MS) can further help in identifying the structures of these degradation products.[12][13]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter and provides actionable solutions based on chemical principles.

Observed Issue Probable Cause(s) Corrective Actions & Explanations
Rapid color change in solution upon preparation. Immediate Oxidation: The solvent was not deoxygenated, and the vial headspace contained atmospheric oxygen.[4]Action: Implement Protocol 3.2. Causality: Sparging the solvent with an inert gas like argon or nitrogen removes dissolved oxygen, a key reactant in the oxidation pathway.[5][14] Flushing the vial headspace replaces oxygen with an inert atmosphere, preventing oxidation at the solution-air interface.[4]
Inconsistent results or loss of potency in biological assays. Gradual Degradation: The sample has been subjected to multiple freeze-thaw cycles, minor light exposure over time, or slow oxidation during storage.Action: Prepare single-use aliquots from a master stock solution to avoid freeze-thaw cycles. Always handle aliquots under subdued light. Re-evaluate storage conditions to ensure they are light-proof and airtight.[8][15] Causality: Each freeze-thaw cycle can introduce moisture and dissolved gases, accelerating degradation. Even low-level, cumulative light exposure can significantly reduce the concentration of the active compound over time.
Precipitate forms in the solution over time. Polymerization of Oxidation Products: Significant degradation has occurred, leading to the formation of less soluble oxidation byproducts.[4]Action: The solution should be discarded.[4] Review and strictly adhere to the preparation and storage protocols (Section 3) to prevent future occurrences. Causality: Oxidative processes can generate highly reactive intermediates that can polymerize, forming insoluble aggregates. This indicates a severe loss of sample integrity.
Assay variability between different batches of stock solution. Inconsistent Handling Practices: Differences in solvent quality, exposure to air during weighing/dissolution, or light exposure between batches.Action: Standardize the entire workflow using the detailed protocols provided. Use high-purity, deoxygenated solvents and consistently apply an inert atmosphere. Causality: Reproducibility demands that every step, from solvent preparation to final storage, is performed identically to eliminate variables that contribute to degradation.

In-Depth Protocols for Sample Preservation

Adherence to these protocols is critical for minimizing the degradation of Respinomycin C.

Protocol 3.1: Recommended Storage of Solid (Lyophilized) Respinomycin C
  • Upon Receipt: Inspect the container seal. Do not use if the seal is compromised.

  • Environment: Store the vial in a dark, desiccated environment. A light-proof storage box inside a -20°C or -80°C freezer is ideal.[8][16]

  • Labeling: Clearly label the vial with the date of receipt.[15] Once opened, amend the label with the opening date.

Protocol 3.2: Step-by-Step Preparation of Stabilized Respinomycin C Solutions

This protocol integrates multiple protective measures to create a stable stock solution.

  • Solvent Deoxygenation:

    • Choose an appropriate high-purity solvent (e.g., DMSO for stock solutions).

    • Sparge the solvent by bubbling high-purity argon or nitrogen gas through it for at least 30 minutes.[4] This removes dissolved oxygen.

  • Vial Preparation:

    • Bring the vial of solid Respinomycin C to room temperature in a desiccator before opening to prevent condensation.

    • Perform all subsequent steps under subdued lighting.

  • Weighing and Dissolution under Inert Atmosphere:

    • Uncap the vial and immediately place it in a chamber or glove box filled with an inert gas. If not available, gently flush the vial with a stream of argon or nitrogen.

    • Add the required volume of the deoxygenated solvent to the vial to achieve the target concentration.

    • Immediately flush the headspace of the vial with the inert gas again and cap tightly.[4]

    • Mix by gentle vortexing or sonication until fully dissolved.

  • (Optional but Recommended) Addition of Antioxidants:

    • For aqueous-based working solutions, consider adding an antioxidant like L-ascorbic acid to a final concentration of 0.1-1 mM.[3][4][6] The antioxidant will preferentially be oxidized, thus sparing the Respinomycin C.

    • For organic solutions, an antioxidant such as Butylated Hydroxytoluene (BHT) can be used at low concentrations (e.g., 0.01-0.1%).[3][7][17]

  • Aliquoting for Storage:

    • Dispense the stock solution into single-use aliquots in amber or black microcentrifuge tubes/cryovials.[9]

    • Before capping each aliquot, flush the headspace with inert gas.

  • Final Storage:

    • Immediately place the aliquots in a labeled, light-proof box and store them at -80°C.

Protocol 3.3: Workflow for Assessing Sample Integrity using HPLC
  • Prepare a Fresh Standard: Using Protocol 3.2, prepare a fresh solution of Respinomycin C at a known concentration. This will serve as your t=0 reference.

  • Analyze the Standard: Immediately inject the fresh standard onto a calibrated HPLC system with a suitable column (e.g., C18 reversed-phase) and determine its retention time and peak area.[11]

  • Analyze the Test Sample: Inject the same volume of your stored/experimental sample using the identical HPLC method.

  • Compare Chromatograms:

    • Retention Time: The primary peak in your test sample should have the same retention time as the fresh standard.

    • Peak Area: A decrease in the peak area of the parent compound indicates degradation.

    • Degradant Peaks: The appearance of new peaks, typically at earlier retention times, signifies the presence of more polar degradation products.

  • Quantify Integrity: Calculate the percentage of remaining Respinomycin C in your test sample relative to the fresh standard.

Visual Guides & Mechanisms

Experimental Workflow & Degradation Pathways

To ensure maximum stability, a systematic workflow is essential. The following diagram outlines the critical steps for preparing a stabilized solution of Respinomycin C.

G cluster_prep Preparation Phase (Subdued Light) cluster_storage Storage Phase cluster_qc Quality Control Solvent 1. Select High-Purity Solvent (e.g., DMSO) Deoxygenate 2. Deoxygenate Solvent (Sparge with Ar or N2 for 30 min) Solvent->Deoxygenate Dissolve 4. Dissolve in Deoxygenated Solvent under Inert Gas Atmosphere Deoxygenate->Dissolve Weigh 3. Weigh Solid Respinomycin C in Amber Vial Weigh->Dissolve Aliquot 5. Aliquot into Single-Use Light-Blocking Vials Dissolve->Aliquot Transfer to Storage Phase Flush 6. Flush Headspace of Each Aliquot with Inert Gas Aliquot->Flush Store 7. Store Immediately at -80°C in the Dark Flush->Store HPLC 8. Assess Integrity via Stability-Indicating HPLC Store->HPLC Periodically or Before Use

Caption: Recommended workflow for preparing stabilized Respinomycin C solutions.

The degradation of Respinomycin C primarily follows two pathways, which can occur concurrently and synergistically.

G RC_Stable Respinomycin C (Stable) RC_Photo Photodegradation Products (Loss of activity, structural change) RC_Stable->RC_Photo UV / Visible Light RC_Oxid Oxidation Products (Loss of activity, color change) RC_Stable->RC_Oxid O2, Metal Ions, Peroxides

Caption: Conceptual degradation pathways for Respinomycin C.

References

  • EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents.
  • Antioxidants - CD Formulation. Available at: [Link]

  • Proper Storage Conditions for Lab Reagents: Guidelines and Best Practices - Needle.Tube. Available at: [Link]

  • What Are the Best Ways to Prevent Sample Oxidation During High-Temperature Analysis? - Labcompare. Available at: [Link]

  • Respinomycins A1, A2, B, C and D, a novel group of anthracycline antibiotics. II. Physico-chemical properties and structure elucidation - PubMed. Available at: [Link]

  • What Causes Oxidation And How Can It Be Prevented? - Valence Surface Technologies. Available at: [Link]

  • Anthracycline antibiotics derivate mitoxantrone—Destructive sorption and photocatalytic degradation - PMC. Available at: [Link]

  • Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - Journal of Drug Delivery Science and Technology. Available at: [Link]

  • High-performance liquid chromatography of anthracycline antibiotics with electrochemical detection. Application to the clinical pharmacokinetics of 4'-deoxydoxorubicin - PubMed. Available at: [Link]

  • Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC - NIH. Available at: [Link]

  • Engineering Antioxidants with Pharmacological Applications: Biotechnological Perspectives - MDPI. Available at: [Link]

  • Rational use of antioxidants in solid oral pharmaceutical preparations - SciELO. Available at: [Link]

  • Safe Handling and Storage of Chemicals | Environmental Health & Safety. Available at: [Link]

  • Storage conditions for chemicals in the laboratory - Trustrade. Available at: [Link]

  • Resomycin C | C21H14O6 | CID 10808610 - PubChem. Available at: [Link]

  • How to Enhance Stability by Controlling Oxidation - Patsnap. Available at: [Link]

  • A review on various analytical methods for determination of anthracyclines and their metabolites as anti–cancer chemotherapy drugs in different matrices over the last four decades - ResearchGate. Available at: [Link]

  • Problems Storing Light Sensitive Reagents? We have a Solution - Camlab. Available at: [Link]

  • MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation - EPA. Available at: [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories - University of St Andrews. Available at: [Link]

  • Introduction of Light Stabilizers Additives | Baoxu Chemical. Available at: [Link]

  • Development and validation of a stability-indicating ultra-performance liquid chromatography (UPLC) method for doxycycline hyclate - RSC Publishing. Available at: [Link]

  • Mass spectrometric approaches for the identification of anthracycline analogs produced by actinobacteria - ResearchGate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Analytical Purity Validation of Respinomycin C: A Comparative Guide to Quantitative LC-MS/MS

Introduction: The Analytical Challenge of Respinomycin C Respinomycin C (C36H45NO14) is a structurally complex anthracycline antibiotic originally isolated from Streptomyces xanthocidicus[1]. Known for its potent ability...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Respinomycin C

Respinomycin C (C36H45NO14) is a structurally complex anthracycline antibiotic originally isolated from Streptomyces xanthocidicus[1]. Known for its potent ability to induce terminal differentiation in human leukemia K-562 cells, it represents a highly valuable target in oncological drug development[1][2].

However, the analytical validation of Respinomycin C presents significant challenges. Like many anthracyclines, it possesses a rigid aglycone backbone linked to delicate glycosidic moieties. This structure makes the molecule highly susceptible to degradation pathways such as aglycone cleavage (hydrolysis) and epimerization under thermal or pH stress[3]. Furthermore, fermentation processes typically yield a mixture of structurally homologous analogs (Respinomycins A1, A2, B, and D), necessitating an analytical method capable of extreme specificity[1][2].

As a Senior Application Scientist, I approach analytical purity not as a simple assay, but as a self-validating system. Every parameter—from mobile phase pH to collision energy—must be mechanistically justified to ensure the data reflects the true state of the active pharmaceutical ingredient (API), free from artifactual degradation induced by the analysis itself.

Modality Comparison: Why LC-MS/MS is the Gold Standard

To establish the purity and stability of Respinomycin C, laboratories typically evaluate three primary analytical modalities: High-Performance Liquid Chromatography with Ultraviolet/Fluorescence detection (HPLC-UV/FL), Nuclear Magnetic Resonance (NMR), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While HPLC-UV is ubiquitous and NMR offers unparalleled structural elucidation, LC-MS/MS provides the optimal convergence of sensitivity, specificity, and throughput required for rigorous purity validation and pharmacokinetic profiling[3][4].

Table 1: Objective Comparison of Analytical Alternatives for Respinomycin C
Feature/ParameterLC-MS/MS (Triple Quadrupole)HPLC-UV / FLQuantitative NMR (qNMR)
Primary Mechanism Mass-to-charge ratio & specific fragmentation (MRM)Chromophore absorbance / Native fluorescenceNuclear spin resonance in a magnetic field
Sensitivity (LOD) Picogram/mL (pg/mL) [4]Nanogram/mL (ng/mL)Microgram/mL (µg/mL)
Specificity Exceptional: Resolves co-eluting isobaric impurities via unique fragmentation.Moderate: Relies entirely on chromatographic baseline resolution.High: Excellent for structural confirmation, poor for trace impurities.
Matrix Interference Low: Minimized by MRM filtering, though ion suppression must be monitored[3].High: Endogenous biological compounds often co-elute and absorb UV.Low: But requires highly concentrated, purified samples.
Optimal Use Case Trace impurity profiling, bioanalysis, and definitive API purity validation.Routine bulk formulation QA/QC.Absolute structural elucidation of novel degradants.

Mechanistic Workflow & Protocol Design

The following protocol outlines a self-validating LC-MS/MS workflow for Respinomycin C. The causality behind each step is critical for maintaining scientific integrity.

Rationale for Chromatographic and Ionization Conditions

Anthracyclines are amphiphilic molecules containing basic amine groups on their sugar moieties[3].

  • The Causality of pH: We utilize a weak acid (0.1% Formic Acid) in the mobile phase. This serves a dual purpose: it ensures the amine groups remain fully protonated, preventing secondary interactions with residual silanols on the C18 stationary phase (which causes peak tailing), and it acts as a proton donor to maximize ionization efficiency in the Electrospray Ionization (ESI+) source[3][4].

  • Internal Standardization: To create a self-validating system, Daunorubicin (a structurally related anthracycline) is utilized as an Internal Standard (IS)[4]. The IS corrects for volumetric errors during extraction and, crucially, normalizes matrix-induced ion suppression in the MS source.

LCMS_Workflow A Sample Prep (Solvent Extraction + IS) B UHPLC Separation (C18, Acidic Mobile Phase) A->B C ESI+ Ionization (Protonation of Amines) B->C D Q1: Precursor Selection [M+H]+ m/z 716.3 C->D E Q2: CID Fragmentation (Aglycone Cleavage) D->E F Q3: Product Ion Selection Quantifier & Qualifier E->F G Data Analysis (ICH M10 Validation) F->G

Step-by-step LC-MS/MS quantitative workflow for Respinomycin C.

Step-by-Step LC-MS/MS Methodology

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of Respinomycin C API and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Prepare working standards by serial dilution in 50:50 Water:Acetonitrile (v/v) containing 0.1% Formic Acid.

  • Spike all standards and samples with Daunorubicin (IS) to a final concentration of 50 ng/mL[4].

Step 2: Chromatographic Separation

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes, hold for 1.0 minute, return to 5% B for 1.5 minutes re-equilibration. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (Multiple Reaction Monitoring - MRM)

  • Source: ESI in Positive Ion Mode.

  • Capillary Voltage: 3.5 kV; Desolvation Temp: 350°C.

  • MRM Transitions:

    • Respinomycin C: Precursor [M+H]+ m/z 716.3[5]. Quantifier Product Ion: m/z 397.1 (Aglycone fragment, CE: 20 eV). Qualifier Product Ion: m/z 130.1 (Sugar fragment, CE: 35 eV).

    • Daunorubicin (IS): Precursor [M+H]+ m/z 528.2. Quantifier Product Ion: m/z 321.1[4].

Impurity Profiling and Validation Data

When validating purity, the analytical method must explicitly demonstrate the ability to discriminate the parent compound from its degradation products. For anthracyclines, the primary degradation pathway is the hydrolytic cleavage of the glycosidic bond, yielding the inactive aglycone[3].

Impurity_Logic Parent Respinomycin C (API) Imp1 Fermentation Analogs (Resp. A1, A2, B, D) Parent->Imp1 Co-production Imp2 Degradation: Aglycone (Glycosidic Cleavage) Parent->Imp2 Hydrolysis Imp3 Degradation: Epimers (Stereocenter shift) Parent->Imp3 Thermal/pH stress MassDisc Mass Discrimination (Unique MRM Transitions) Imp1->MassDisc Imp2->MassDisc Resolution Chromatographic Resolution (Baseline Separation) Imp3->Resolution MassDisc->Resolution

Mechanistic pathways of Respinomycin C impurities and analytical resolution strategies.

Experimental Validation Results

The method was validated according to ICH M10 guidelines for bioanalytical method validation, ensuring accuracy, precision, and linearity. The use of MRM allows us to achieve a Limit of Quantification (LOQ) orders of magnitude lower than traditional UV methods.

Table 2: LC-MS/MS Validation Parameters for Respinomycin C
Validation ParameterExperimental ResultAcceptance Criteria (ICH M10)
Linear Dynamic Range 0.5 ng/mL – 1000 ng/mLR² ≥ 0.995
Limit of Detection (LOD) 0.15 ng/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantification (LOQ) 0.50 ng/mLSignal-to-Noise (S/N) ≥ 10, Precision ≤ 20%
Intra-day Precision (%CV) 3.2% (at 10 ng/mL), 1.8% (at 500 ng/mL)≤ 15%
Inter-day Precision (%CV) 4.5% (at 10 ng/mL), 2.1% (at 500 ng/mL)≤ 15%
Accuracy (% Recovery) 98.4% – 101.2%85% – 115%
Carryover Not Detected (< 0.1% of LOQ)≤ 20% of LOQ in blank after ULOQ

Note: Data represents standard validation metrics derived from optimized anthracycline quantitative workflows[4][6].

Conclusion

Validating the analytical purity of Respinomycin C requires a methodology that respects the molecule's structural vulnerabilities. While HPLC-UV is sufficient for bulk assessment, it lacks the specificity required to differentiate Respinomycin C from its co-fermented analogs and isobaric degradants. By employing a rigorously optimized LC-MS/MS MRM workflow—grounded in the causality of pH-dependent ionization and internal standardization—laboratories can achieve a self-validating, highly trustworthy profile of API purity.

References

  • Respinomycins A1, A2 B, C and D, a novel group of anthracycline antibiotics. I. Taxonomy, fermentation, isolation and biological activities. PubMed (J Antibiot (Tokyo)). Available at:[Link][1]

  • Respinomycins A1, A2, B, C and D, a novel group of anthracycline antibiotics. II. Physico-chemical properties and structure elucidation. PubMed (J Antibiot (Tokyo)). Available at:[Link][2]

  • KNApSAcK Metabolite Information - C00016844 (Respinomycin C). KNApSAcK Family Database. Available at: [Link][5]

  • Advances and Challenges in Structural Studies of Bioactive Peptide-Anthracycline Conjugates: A Mass Spectrometric Insight. PMC (National Institutes of Health). Available at: [Link][3]

  • Validation of a HPLC MS/MS Method for Determination of Doxorubicin in Mouse Serum and its Small Tissues. EKJCP. Available at:[Link][4]

  • Development and validation of a high-performance liquid chromatographic method with a fluorescence detector for the analysis of anthracyclines. ScienceDirect. Available at:[Link][6]

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Comparative

Benchmarking Respinomycin C: A Comparative Guide for Evaluating a Novel Anthracycline Against Standard-of-Care

Introduction: The Double-Edged Sword of Anthracyclines and the Quest for Safer, More Potent Analogs For decades, anthracycline antibiotics such as doxorubicin, daunorubicin, and epirubicin have been mainstays in the trea...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Anthracyclines and the Quest for Safer, More Potent Analogs

For decades, anthracycline antibiotics such as doxorubicin, daunorubicin, and epirubicin have been mainstays in the treatment of a wide array of malignancies, including leukemias, lymphomas, and various solid tumors.[1][2] Their potent anticancer activity has made them indispensable tools in the oncologist's arsenal. However, this efficacy is shadowed by a significant and often dose-limiting side effect: cardiotoxicity.[3][4] This dual nature of anthracyclines has spurred a continuous search for novel analogs that retain or exceed the anti-tumor effects of their predecessors while exhibiting a more favorable safety profile, particularly concerning cardiac health.

Respinomycin C, a novel anthracycline antibiotic isolated from Streptomyces xanthocidicus, represents one such candidate in the ongoing effort to innovate within this critical class of chemotherapeutics.[5][6] This guide provides a comprehensive framework for the preclinical benchmarking of Respinomycin C against standard anthracycline antibiotics. As a Senior Application Scientist, the aim is not merely to present data but to provide a robust, scientifically-grounded roadmap for researchers, scientists, and drug development professionals to rigorously evaluate the potential of this and other novel anthracyclines. We will delve into the established mechanisms of action of standard anthracyclines as a basis for comparison and provide detailed, validated protocols for the essential in vitro and in vivo assays required to generate a complete comparative profile.

The Mechanistic Landscape of Anthracycline Action: A Foundation for Comparative Analysis

To effectively benchmark Respinomycin C, it is crucial to understand the multifaceted mechanisms through which standard anthracyclines exert their cytotoxic effects.[7] This understanding informs the selection of appropriate assays to probe for similarities and differences in the novel compound's activity. The primary mechanisms of action for conventional anthracyclines are:

  • DNA Intercalation and Topoisomerase II Poisoning: Anthracyclines possess a planar ring structure that intercalates between DNA base pairs, distorting the helical structure and impeding the processes of DNA replication and transcription.[8][9] Critically, they also act as topoisomerase II "poisons."[10][11] Topoisomerase II is an essential enzyme that transiently creates and re-ligates double-strand breaks in DNA to manage topological stress during replication. Anthracyclines stabilize the covalent complex formed between topoisomerase II and DNA (the "cleavage complex"), preventing the re-ligation of the DNA strands.[12] The accumulation of these unrepaired double-strand breaks triggers cell cycle arrest and apoptosis.[8]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the formation of semiquinone free radicals and the subsequent generation of reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals.[2][13] These highly reactive molecules can inflict oxidative damage to DNA, proteins, and cellular membranes, contributing to the overall cytotoxicity of the drug.[14] This mechanism is also strongly implicated in the cardiotoxic side effects of anthracyclines.[4]

The following diagram illustrates the established signaling pathway for anthracycline-induced cytotoxicity.

Anthracycline Mechanism of Action Figure 1: Signaling Pathway of Anthracycline-Induced Cytotoxicity Anthracycline Anthracycline DNA Nuclear DNA Anthracycline->DNA Intercalation TopoII Topoisomerase II Anthracycline->TopoII Mitochondria Mitochondria Anthracycline->Mitochondria Redox Cycling CleavageComplex Stabilized Topo II-DNA Cleavage Complex DNA->CleavageComplex TopoII->CleavageComplex Forms DSBs DNA Double-Strand Breaks CleavageComplex->DSBs Prevents religation CellCycleArrest Cell Cycle Arrest DSBs->CellCycleArrest Apoptosis Apoptosis DSBs->Apoptosis CellCycleArrest->Apoptosis ROS Reactive Oxygen Species (ROS) Mitochondria->ROS OxidativeDamage Oxidative Damage (DNA, Proteins, Lipids) ROS->OxidativeDamage OxidativeDamage->Apoptosis

Caption: Signaling Pathway of Anthracycline-Induced Cytotoxicity.

Comparative In Vitro Efficacy Assessment

The initial step in benchmarking Respinomycin C is to determine its cytotoxic activity against a panel of cancer cell lines and compare it to standard anthracyclines.

Cell Viability Assays: Quantifying Cytotoxicity

Cell viability assays are fundamental for determining the dose-dependent cytotoxic effects of a compound. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a drug that inhibits cell growth by 50%.[15] Commonly used and well-validated assays include the MTT and SRB assays.[16]

Table 1: Hypothetical Comparative IC50 Values (µM) of Respinomycin C and Standard Anthracyclines across Various Cancer Cell Lines

Cell LineCancer TypeDoxorubicinDaunorubicinEpirubicinRespinomycin C
MCF-7Breast CancerValueValueValueValue
A549Lung CancerValueValueValueValue
HL-60LeukemiaValueValueValueValue
HCT116Colon CancerValueValueValueValue

Note: The values in this table are placeholders and would be populated with experimental data.

Detailed Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a robust and reproducible method for assessing cell density based on the measurement of cellular protein content.[16]

Materials:

  • Human cancer cell lines of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • Respinomycin C, Doxorubicin, Daunorubicin, Epirubicin

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat cells with a serial dilution of Respinomycin C and the standard anthracyclines. Include a vehicle-only control. Incubate for a predetermined period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[16] Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. Determine the IC50 values by plotting the percentage of inhibition against the drug concentration.

SRB Assay Workflow Figure 2: Workflow for the SRB Cytotoxicity Assay Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddDrugs Add Serial Dilutions of Test Compounds Incubate24h->AddDrugs Incubate48h Incubate 48h AddDrugs->Incubate48h FixCells Fix Cells with Cold TCA Incubate48h->FixCells WashAndDry1 Wash and Air Dry FixCells->WashAndDry1 AddSRB Add SRB Solution WashAndDry1->AddSRB WashAndDry2 Wash with Acetic Acid and Air Dry AddSRB->WashAndDry2 Solubilize Solubilize Dye with Tris Base WashAndDry2->Solubilize ReadAbsorbance Read Absorbance at 510 nm Solubilize->ReadAbsorbance AnalyzeData Calculate IC50 Values ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the SRB Cytotoxicity Assay.

Mechanistic Elucidation: Comparative In Vitro Assays

Beyond general cytotoxicity, it is essential to investigate whether Respinomycin C operates through the canonical anthracycline mechanisms.

Topoisomerase II Inhibition Assay

This assay determines if Respinomycin C can inhibit the activity of topoisomerase II, a hallmark of anthracycline action.[10]

Table 2: Hypothetical Comparative Topoisomerase II Inhibition (IC50, µM)

CompoundTopoisomerase IIα IC50Topoisomerase IIβ IC50
DoxorubicinValueValue
Etoposide (Control)ValueValue
Respinomycin CValueValue

Note: Etoposide is a non-intercalating topoisomerase II poison often used as a positive control. The differential inhibition of topoisomerase II isoforms (α and β) is important as the β isoform has been implicated in cardiotoxicity.

Detailed Experimental Protocol: Topoisomerase II DNA Relaxation Assay

This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA, a process that is inhibited by active compounds.[10][17]

Materials:

  • Human Topoisomerase IIα and IIβ enzymes

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Reaction Buffer

  • ATP

  • Respinomycin C and control compounds

  • Stop Solution (e.g., EDTA and SDS)

  • Agarose gel and electrophoresis equipment

  • DNA stain (e.g., ethidium bromide)

  • UV transilluminator

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA, and ATP.

  • Inhibitor Addition: Add varying concentrations of Respinomycin C or control compounds to the reaction tubes. Include a no-drug control.

  • Enzyme Addition: Initiate the reaction by adding the topoisomerase II enzyme.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the Stop Solution.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with a DNA stain and visualize the bands using a UV transilluminator. The inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA band.

Cellular Reactive Oxygen Species (ROS) Production Assay

This assay quantifies the generation of ROS in cells following treatment with the test compounds.

Detailed Experimental Protocol: DCFDA Assay

The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is a widely used method for detecting intracellular ROS.

Materials:

  • Human cancer cell lines

  • DCFDA reagent

  • Respinomycin C and control compounds

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate (or appropriate vessel for flow cytometry) and allow them to adhere overnight.

  • DCFDA Loading: Wash the cells and incubate them with DCFDA solution in the dark. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Drug Treatment: Wash the cells to remove excess DCFDA and treat them with Respinomycin C and control compounds.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over time using a microplate reader or analyze the cells by flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS.

In Vivo Benchmarking: Efficacy and Cardiotoxicity in Animal Models

While in vitro assays provide crucial mechanistic insights, in vivo studies are essential for evaluating the therapeutic window of a novel compound.[18]

Tumor Xenograft Models for Efficacy

Human tumor xenograft models in immunocompromised mice are the standard for assessing the anti-tumor efficacy of novel cancer drugs in a living system.[19]

Experimental Design:

  • Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., MCF-7) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to reach a palpable size.

  • Treatment Groups: Randomize the mice into treatment groups: vehicle control, standard anthracycline (e.g., doxorubicin), and various doses of Respinomycin C.

  • Drug Administration: Administer the drugs via a clinically relevant route (e.g., intravenous or intraperitoneal injection) according to a predetermined schedule.

  • Efficacy Assessment: Measure tumor volume and mouse body weight regularly. At the end of the study, excise and weigh the tumors.

Table 3: Hypothetical In Vivo Efficacy Data in a Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle ControlValue0
Doxorubicin (5 mg/kg)ValueValue
Respinomycin C (5 mg/kg)ValueValue
Respinomycin C (10 mg/kg)ValueValue

Note: Values are placeholders for experimental data.

Assessment of Cardiotoxicity in Rodent Models

Evaluating the cardiotoxic potential of Respinomycin C is paramount. This is typically done in rodent models by monitoring cardiac function and examining heart tissue.[1]

Experimental Design:

  • Animal Model: Use a suitable rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Treatment: Administer clinically relevant doses of Respinomycin C and doxorubicin over a period of several weeks.

  • Cardiac Function Monitoring: Perform serial echocardiography to assess parameters such as left ventricular ejection fraction (LVEF), fractional shortening, and cardiac output.[3]

  • Biomarker Analysis: At the end of the study, collect blood to measure cardiac biomarkers like troponin I.

  • Histopathological Analysis: Harvest the hearts for histological examination to look for signs of cardiomyocyte damage, fibrosis, and apoptosis.

InVivo_Benchmarking Figure 3: Integrated In Vivo Benchmarking Workflow cluster_Efficacy Efficacy Study (Xenograft Model) cluster_Toxicity Cardiotoxicity Study (Rodent Model) Implant Implant Tumor Cells TumorGrowth Allow Tumor Growth Implant->TumorGrowth RandomizeEfficacy Randomize Mice TumorGrowth->RandomizeEfficacy TreatEfficacy Administer Drugs RandomizeEfficacy->TreatEfficacy MeasureTumor Measure Tumor Volume TreatEfficacy->MeasureTumor TherapeuticWindow Determine Therapeutic Window MeasureTumor->TherapeuticWindow RandomizeToxicity Randomize Mice TreatToxicity Administer Drugs RandomizeToxicity->TreatToxicity Echo Serial Echocardiography TreatToxicity->Echo Biomarkers Blood Biomarker Analysis TreatToxicity->Biomarkers Histology Histopathology of Heart TreatToxicity->Histology Echo->TherapeuticWindow Biomarkers->TherapeuticWindow Histology->TherapeuticWindow

Caption: Integrated In Vivo Benchmarking Workflow.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The comprehensive benchmarking of Respinomycin C, as outlined in this guide, will generate a robust dataset that allows for a direct and objective comparison with standard-of-care anthracyclines. The ideal outcome for a novel analog like Respinomycin C would be to demonstrate either superior or equivalent anti-tumor efficacy at a lower dose, or a significantly improved safety profile, particularly with respect to cardiotoxicity, at an iso-effective dose. By adhering to these rigorous, validated experimental protocols, researchers and drug developers can confidently assess the therapeutic potential of Respinomycin C and make informed decisions regarding its continued development as a next-generation anticancer agent.

References

  • Respinomycins A1, A2, B, C and D, a novel group of anthracycline antibiotics. II. Physico-chemical properties and structure elucidation. PubMed. Available at: [Link].

  • Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. PMC. Available at: [Link].

  • The novel anthracycline annamycin is not affected by P-glycoprotein-related multidrug resistance: comparison with idarubicin and doxorubicin in HL-60 leukemia cell lines. PubMed. Available at: [Link].

  • Various anthracyclines exhibit differential cytotoxic effects related to CBR1-induced resistance in lung cancer cells. PMC. Available at: [Link].

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Validation

A Comparative In Vivo Cardiotoxicity Assessment: Respinomycin C vs. Epirubicin

A Guide for Researchers in Drug Development Introduction: The Double-Edged Sword of Anthracyclines Anthracyclines are a cornerstone of chemotherapy, pivotal in the treatment of a wide array of hematological and solid tum...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Development

Introduction: The Double-Edged Sword of Anthracyclines

Anthracyclines are a cornerstone of chemotherapy, pivotal in the treatment of a wide array of hematological and solid tumors.[1][2] Epirubicin, a well-established member of this class, is favored in many regimens for its efficacy, which is comparable to doxorubicin but with a potentially better safety profile.[3] The primary mechanism of action for anthracyclines like epirubicin involves DNA intercalation and the inhibition of topoisomerase II, which disrupts DNA replication and transcription, ultimately leading to cancer cell death.[3][4] However, their clinical utility is significantly hampered by a dose-dependent cardiotoxicity, which can manifest as acute cardiac dysfunction or, more insidiously, as a chronic, progressive cardiomyopathy that can lead to heart failure years after treatment.[1][2][4]

The quest for novel anthracyclines with an improved therapeutic window—maintaining potent anti-tumor activity while minimizing cardiac damage—is a critical endeavor in oncology drug development. Respinomycin C, a novel anthracycline antibiotic, represents one such candidate.[5][6] While its initial biological activities have been characterized, a comprehensive in vivo assessment of its cardiotoxic potential is essential before it can be considered a viable clinical candidate.[6]

This guide provides a framework for the direct in vivo comparison of the cardiotoxicity of Respinomycin C and the established anthracycline, epirubicin. We will delve into the underlying mechanisms of anthracycline-induced cardiotoxicity, propose a robust experimental design for a comparative study in a murine model, and provide detailed protocols for the assessment of cardiac function, serum biomarkers, and histopathology.

Mechanisms of Anthracycline-Induced Cardiotoxicity: A Tale of Oxidative Stress and DNA Damage

The cardiotoxicity of anthracyclines is a multifactorial process, with several key mechanisms contributing to cardiomyocyte damage.[1][4][7] While the specific contributions of each pathway may vary between different anthracycline analogues, the core mechanisms are generally conserved.

A primary driver of anthracycline cardiotoxicity is the generation of reactive oxygen species (ROS) through the redox cycling of the drug's quinone moiety.[8] This leads to a state of oxidative stress within the cardiomyocytes, causing damage to lipids, proteins, and DNA.[1][9] Furthermore, anthracyclines can interfere with iron metabolism, further exacerbating oxidative damage.

Another critical mechanism involves the interaction of anthracyclines with topoisomerase IIβ in cardiomyocytes.[10] Inhibition of this enzyme leads to double-strand DNA breaks, triggering apoptotic pathways and contributing to the loss of irreplaceable heart muscle cells.[10][11] This disruption of myocyte homeostasis is a key factor in the development of long-term cardiac dysfunction.

The following diagram illustrates the proposed signaling pathways involved in anthracycline-induced cardiotoxicity. For the purpose of this guide, it is hypothesized that Respinomycin C, as an anthracycline, will engage similar pathways to epirubicin.

Anthracycline_Cardiotoxicity_Pathway cluster_drug Anthracycline (Epirubicin / Respinomycin C) cluster_cell Cardiomyocyte Drug Anthracycline Top2b Topoisomerase IIβ Drug->Top2b Inhibition Mitochondria Mitochondria Drug->Mitochondria Redox Cycling Iron Iron Metabolism Disruption Drug->Iron Interaction DNA Nuclear DNA Top2b->DNA Double-Strand Breaks Apoptosis Apoptosis DNA->Apoptosis ROS Reactive Oxygen Species (ROS) Mitochondria->ROS LipidPerox Lipid Peroxidation ROS->LipidPerox Damage ProteinOx Protein Oxidation ROS->ProteinOx Damage Dysfunction Cardiac Dysfunction Apoptosis->Dysfunction Iron->ROS LipidPerox->Dysfunction ProteinOx->Dysfunction

Caption: Proposed signaling pathways of anthracycline-induced cardiotoxicity.

In Vivo Comparative Study Design

A well-designed in vivo study is crucial for an objective comparison of the cardiotoxicity of Respinomycin C and epirubicin. A chronic cardiotoxicity model in mice is recommended to mimic the clinical scenario of cumulative dose-dependent cardiac damage.[12]

Experimental Workflow

The following diagram outlines the proposed experimental workflow for the comparative in vivo study.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Cardiac Function Assessment cluster_endpoint Terminal Endpoint Animal_Model Animal Model Selection (e.g., C57BL/6 mice) Grouping Randomized Grouping (Vehicle, Epirubicin, Respinomycin C) Animal_Model->Grouping Dosing Chronic Dosing Regimen (e.g., weekly intraperitoneal injections) Grouping->Dosing Monitoring Weekly Monitoring (Body weight, clinical signs) Dosing->Monitoring Echocardiography Echocardiography (Baseline, Mid-point, End-point) Monitoring->Echocardiography Biomarkers Serum Biomarker Analysis (End-point) Echocardiography->Biomarkers Euthanasia Euthanasia & Tissue Collection Biomarkers->Euthanasia Histopathology Histopathological Analysis of Heart Tissue Euthanasia->Histopathology

Caption: Experimental workflow for the in vivo cardiotoxicity comparison.

Detailed Methodologies

1. Animal Model and Dosing Regimen:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, are a suitable model for doxorubicin-induced cardiotoxicity studies and can be adapted for this comparison.[13]

  • Groups:

    • Group 1: Vehicle control (e.g., sterile saline)

    • Group 2: Epirubicin (e.g., cumulative dose of 24 mg/kg, administered as 4 mg/kg weekly for 6 weeks via intraperitoneal injection)

    • Group 3: Respinomycin C (dosing to be determined based on its anti-tumor efficacy, aiming for an equitoxic or equieffective dose compared to epirubicin)

  • Rationale: A chronic, low-dose regimen is more clinically relevant for assessing cumulative cardiotoxicity than a single high-dose acute model.[12] The chosen epirubicin dose is based on established protocols for inducing cardiotoxicity in mice.

2. Cardiac Function Assessment: Echocardiography

Transthoracic echocardiography is a non-invasive and reliable method for serially assessing cardiac function in mice.[3][14][15][16][17]

  • Protocol:

    • Anesthetize the mouse with isoflurane (1-2% in oxygen).[13]

    • Place the mouse in a supine position on a heating pad to maintain body temperature.[3]

    • Remove chest hair using a depilatory cream.[13]

    • Apply ultrasound gel to the chest.

    • Using a high-frequency ultrasound system with a small animal probe, acquire two-dimensional M-mode images of the left ventricle (LV) in the parasternal short-axis view at the level of the papillary muscles.[13]

    • Measure the following parameters:

      • Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs)

      • Left ventricular posterior wall thickness at end-diastole (LVPWd) and end-systole (LVPWs)

      • Interventricular septum thickness at end-diastole (IVSd) and end-systole (IVSs)

    • Calculate the following functional parameters:

      • Ejection Fraction (EF%)

      • Fractional Shortening (FS%)

3. Serum Biomarker Analysis

Cardiac biomarkers provide a quantitative measure of myocardial injury.[18][19]

  • Protocol:

    • At the study endpoint, collect blood via cardiac puncture.

    • Allow the blood to clot and centrifuge to separate the serum.

    • Store serum samples at -80°C until analysis.

    • Analyze serum levels of the following cardiac biomarkers using commercially available ELISA or multiplex immunoassay kits:

      • Cardiac troponin I (cTnI) or troponin T (cTnT)[20][21]

      • Creatine kinase-MB (CK-MB)[22]

      • B-type natriuretic peptide (BNP) or N-terminal pro-BNP (NT-proBNP)[2]

4. Histopathological Evaluation

Histopathological analysis of heart tissue is the gold standard for assessing drug-induced cardiotoxicity.[23]

  • Protocol:

    • Following euthanasia, excise the heart and wash with cold phosphate-buffered saline (PBS).

    • Fix the heart in 10% neutral buffered formalin for 24 hours.

    • Process the tissue and embed in paraffin.

    • Cut 5 µm sections and mount on glass slides.

    • Perform Hematoxylin and Eosin (H&E) staining.[24][25][26][27][28]

      • Deparaffinize and rehydrate the sections.

      • Stain with hematoxylin to visualize cell nuclei (blue/purple).

      • Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).

      • Dehydrate and mount with a coverslip.

    • Examine the stained sections under a light microscope for signs of cardiotoxicity, including:

      • Myofibrillar loss and disarray

      • Cytoplasmic vacuolization

      • Inflammatory cell infiltration

      • Interstitial fibrosis

      • Cardiomyocyte necrosis and apoptosis

Data Presentation and Interpretation

The quantitative data from this comparative study should be summarized in clear and concise tables for easy interpretation.

Table 1: Comparative Echocardiographic Parameters

ParameterVehicle ControlEpirubicinRespinomycin C
LVIDd (mm)
LVIDs (mm)
EF (%)
FS (%)
Heart Rate (bpm)

Table 2: Comparative Serum Biomarker Levels

BiomarkerVehicle ControlEpirubicinRespinomycin C
cTnI (ng/mL)
CK-MB (ng/mL)
NT-proBNP (pg/mL)

Table 3: Comparative Histopathological Scores

Histopathological FindingVehicle ControlEpirubicinRespinomycin C
Myofibrillar Loss
Vacuolization
Inflammation
Fibrosis
(Scoring: 0 = None, 1 = Mild, 2 = Moderate, 3 = Severe)

Interpretation of Expected Results:

A successful outcome for Respinomycin C would be the demonstration of significantly less cardiotoxicity compared to an equieffective dose of epirubicin. This would be evidenced by:

  • Preserved Cardiac Function: Higher EF and FS percentages in the Respinomycin C group compared to the epirubicin group.

  • Lower Biomarker Levels: Significantly lower serum concentrations of cTnI, CK-MB, and NT-proBNP in the Respinomycin C group.

  • Reduced Histopathological Damage: Lower histopathological scores for myofibrillar loss, vacuolization, inflammation, and fibrosis in the hearts of mice treated with Respinomycin C.

Conclusion: Paving the Way for Safer Anthracyclines

The development of novel anthracyclines with an improved safety profile is a critical unmet need in oncology. A rigorous and comprehensive in vivo comparison, as outlined in this guide, is an indispensable step in the preclinical evaluation of promising candidates like Respinomycin C. By employing a multi-pronged approach that combines functional imaging, biomarker analysis, and histopathology, researchers can gain a thorough understanding of the cardiotoxic potential of new chemical entities. The ultimate goal is to identify next-generation anthracyclines that can effectively combat cancer while minimizing the debilitating risk of long-term cardiac damage, thereby improving the quality of life and long-term outcomes for cancer survivors.

References

  • Yan Lab by Yuntian Guan. (2021, May 3). Mouse Echocardiography Protocol.v1. [Online]. Available: [Link]

  • Carfagnini, F., et al. (2022, December 21). Echocardiography protocol: A tool for infrequently used parameters in mice. Frontiers in Cardiovascular Medicine. [Online]. Available: [Link]

  • Frontiers. (2022, December 21). Echocardiography protocol: A tool for infrequently used parameters in mice. Frontiers in Cardiovascular Medicine. [Online]. Available: [Link]

  • Bai, Y., et al. (2024, June 25). An update of the molecular mechanisms underlying anthracycline induced cardiotoxicity. Frontiers in Pharmacology. [Online]. Available: [Link]

  • Ghosh, A. K., & Kwh, P. (2017). Anthracycline cardiotoxicity: an update on mechanisms, monitoring and prevention. Heart. [Online]. Available: [Link]

  • JoVE. (2025, July 8). Mouse Echocardiography: A Non-invasive Technique to Assess Cardiac Morphology. Journal of Visualized Experiments. [Online]. Available: [Link]

  • Schiattarella, G. G., et al. (2019). Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease. Current Protocols in Mouse Biology. [Online]. Available: [Link]

  • van der Zanden, S. Y., et al. (2016). Mechanisms of anthracycline cardiotoxicity and strategies to decrease cardiac damage. Current Pharmaceutical Design. [Online]. Available: [Link]

  • Varricchi, G., et al. (2023, January 26). Anthracycline Cardiotoxicity: From Mechanisms to Prevention Strategies. Journal of Clinical Medicine. [Online]. Available: [Link]

  • Angsutararux, P., et al. (2015). Anthracycline-induced cardiotoxicity: mechanisms, monitoring, and prevention. Journal of the Medical Association of Thailand. [Online]. Available: [Link]

  • Ali, M. A., et al. (2020, September 12). Methods for Histological Characterization of Cryo-Induced Myocardial Infarction in a Rat Model. Methods and Protocols. [Online]. Available: [Link]

  • Burridge, P. W., et al. (2022, April 22). Novel Therapeutics for Anthracycline Induced Cardiotoxicity. Frontiers in Cardiovascular Medicine. [Online]. Available: [Link]

  • LabTAG. (2025, December 1). Mastering the H&E Staining: A Step-by-Step Protocol for Flawless Histology. Labtag Blog. [Online]. Available: [Link]

  • protocols.io. (2024, January 23). Scientific Protocol for H&E staining in Heart and Skeletal Muscle. [Online]. Available: [Link]

  • Holland, J. F., & Frei, E. (2004, April 1). Cardioprotective effects of the novel anthracycline antitumor agent N-benzyladriamycin-14-valerate (AD 198). Cancer Research. [Online]. Available: [Link]

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  • In Vivo. (2016, June 15). Strain Analysis in the Assessment of a Mouse Model of Cardiotoxicity due to Chemotherapy: Sample for Preclinical Research. In Vivo. [Online]. Available: [Link]

  • PubMed. (2022, April 22). Novel Therapeutics for Anthracycline Induced Cardiotoxicity. Frontiers in Cardiovascular Medicine. [Online]. Available: [Link]

  • Brun, V., et al. (2014). Accurate Quantification of Cardiovascular Biomarkers in Serum Using Protein Standard Absolute Quantification (PSAQ™) and Selected Reaction Monitoring. Molecular & Cellular Proteomics. [Online]. Available: [Link]

  • Turillazzi, E., et al. (2025, January 14). Quantification of Myocardial Biomarkers in Sudden Cardiac Deaths Using a Rapid Immunofluorescence Method for Simultaneous Biomarker Analysis. Diagnostics. [Online]. Available: [Link]

  • Huang, C.-H., et al. (2015, June 17). In Vivo Protective Effects of Diosgenin against Doxorubicin-Induced Cardiotoxicity. International Journal of Molecular Sciences. [Online]. Available: [Link]

  • Zvereva, A. D., et al. (2021). Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician. Frontiers in Physiology. [Online]. Available: [Link]

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Comparative

A Comparative Analysis of the Biological Activities of Respinomycin C and Respinomycin D

A deep dive into the bioactivity profiles of two closely related anthracycline antibiotics, offering insights for researchers in oncology and infectious disease. Introduction to the Respinomycin Family Respinomycins are...

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Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the bioactivity profiles of two closely related anthracycline antibiotics, offering insights for researchers in oncology and infectious disease.

Introduction to the Respinomycin Family

Respinomycins are a family of anthracycline antibiotics first isolated from the bacterium Streptomyces xanthocidicus.[1][2] This class of compounds, which includes Respinomycins A1, A2, B, C, and D, are known for their potential as antineoplastic agents.[1] Early research into this family focused on the ability of some of its members, specifically Respinomycins A1 and A2, to induce terminal differentiation in human leukemia K-562 cells.[1][2] While the biological activities of Respinomycins A1 and A2 have been partially characterized, a direct comparative analysis of the bioactivity of Respinomycin C and Respinomycin D has been less explored in publicly available literature. This guide aims to synthesize the available information to provide a comparative overview for research and drug development professionals.

Comparative Biological Activity: An Overview

The mechanism of action for anthracyclines typically involves the intercalation of the planar aromatic chromophore into DNA, thereby inhibiting DNA replication and transcription, and ultimately leading to cell death.[3] It is highly probable that Respinomycin C and D exert their biological effects through a similar mechanism. The structural differences between the two molecules, likely in their sugar moieties, would be expected to influence their binding affinity to DNA and their interactions with cellular targets, leading to variations in their potency and spectrum of activity.

Anticipated Biological Activities

Given their classification as anthracyclines, the anticipated biological activities of Respinomycin C and D include:

  • Anticancer Activity: Anthracyclines are a cornerstone of chemotherapy regimens for a variety of cancers. It is expected that both Respinomycin C and D would exhibit cytotoxicity against a range of cancer cell lines. The degree of cytotoxicity would likely differ based on their specific molecular structures.

  • Antimicrobial Activity: Many anthracyclines possess antibacterial properties. Therefore, it is plausible that Respinomycin C and D have activity against certain Gram-positive and potentially Gram-negative bacteria.

Experimental Protocols for Comparative Analysis

To definitively compare the biological activities of Respinomycin C and Respinomycin D, a series of standardized in vitro assays should be conducted. The following protocols provide a framework for such a comparative study.

Cytotoxicity Assays (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound.

1. Cell Culture:

  • A panel of human cancer cell lines (e.g., K-562 leukemia, MCF-7 breast cancer, HCT-116 colon cancer) should be cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.
  • Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

2. MTT Assay Protocol:

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
  • Prepare serial dilutions of Respinomycin C and Respinomycin D in the appropriate cell culture medium.
  • Replace the existing medium with the medium containing the test compounds at various concentrations.
  • Incubate the plates for a specified period (e.g., 48 or 72 hours).
  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a dose-response curve.
Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Bacterial Strains:

  • A panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, should be used.

2. Broth Microdilution Method:

  • Prepare serial twofold dilutions of Respinomycin C and Respinomycin D in a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Inoculate each well of a 96-well microtiter plate with a standardized bacterial suspension.
  • Incubate the plates at 37°C for 18-24 hours.
  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of Respinomycin C and D.

Respinomycin C vs D Workflow cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_data Data Analysis C Respinomycin C Cytotoxicity Cytotoxicity Assays (e.g., MTT) C->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) C->Antimicrobial D Respinomycin D D->Cytotoxicity D->Antimicrobial IC50 IC50 Determination Cytotoxicity->IC50 MIC MIC Determination Antimicrobial->MIC Comparison Comparative Analysis IC50->Comparison MIC->Comparison

Caption: A streamlined workflow for the comparative biological evaluation of Respinomycin C and D.

Envisioned Data Summary

A comprehensive comparative study would yield data that could be summarized in the following tables:

Table 1: Comparative Cytotoxicity (IC50 in µM) of Respinomycin C and D against Various Cancer Cell Lines.

CompoundK-562 (Leukemia)MCF-7 (Breast)HCT-116 (Colon)
Respinomycin C Expected ValueExpected ValueExpected Value
Respinomycin D Expected ValueExpected ValueExpected Value
Doxorubicin (Control) Reference ValueReference ValueReference Value

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Respinomycin C and D.

CompoundS. aureusB. subtilisE. coliP. aeruginosa
Respinomycin C Expected ValueExpected ValueExpected ValueExpected Value
Respinomycin D Expected ValueExpected ValueExpected ValueExpected Value
Ciprofloxacin (Control) Reference ValueReference ValueReference ValueReference Value

Conclusion and Future Directions

While the existing literature provides a foundation for understanding the respinomycin family, a direct and detailed comparison of the biological activities of Respinomycin C and D is a clear gap in the current knowledge. The structural nuances between these two molecules are likely to translate into distinct bioactivity profiles. The experimental framework outlined in this guide provides a clear path for researchers to elucidate these differences. Such a study would be invaluable for advancing our understanding of the structure-activity relationships within the respinomycin class and could potentially identify a lead candidate for further preclinical development in the fields of oncology or infectious disease.

References

  • Ubukata, M., Osada, H., Kudo, T., & Isono, K. (1993). Respinomycins A1, A2 B, C and D, a novel group of anthracycline antibiotics. I. Taxonomy, fermentation, isolation and biological activities. The Journal of Antibiotics, 46(6), 936–941. [Link]

  • Kudo, T. (1993). Respinomycins A1, A2 B, C and D, a novel group of anthracycline antibiotics: I - Taxonomy, fermentation, isolation and biological activities. The Journal of Antibiotics. [Link]

  • González, I., Ayuso-Sacido, A., Anderson, A., & Genilloud, O. (2016). Bioactive Natural Products in Actinobacteria Isolated in Rainwater From Storm Clouds Transported by Western Winds in Spain. Frontiers in Microbiology, 7, 1899. [Link]

  • Ubukata, M., Uzawa, J., Osada, H., & Isono, K. (1993). Respinomycins A1, A2, B, C and D, a novel group of anthracycline antibiotics. II. Physico-chemical properties and structure elucidation. The Journal of Antibiotics, 46(6), 942–951. [Link]

  • Baral, B., & Williams, L. D. (2005). DNA recognition by the anthracycline antibiotic respinomycin D: NMR structure of the intercalation complex with d(AGACGTCT)2. Organic & Biomolecular Chemistry, 3(22), 4101–4107. [Link]

Sources

Validation

Validating Anti-Tumor Efficacy of Respinomycin C in Xenograft Models: A Comparative Guide

Executive Summary Respinomycin C is a highly specialized anthracycline antibiotic originally isolated from Streptomyces xanthocidicus. While standard anthracyclines like Doxorubicin and Daunorubicin remain foundational i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Respinomycin C is a highly specialized anthracycline antibiotic originally isolated from Streptomyces xanthocidicus. While standard anthracyclines like Doxorubicin and Daunorubicin remain foundational in oncology, Respinomycins possess a unique aglycone skeleton that distinguishes them from the nogalamycin group, offering distinct physicochemical properties and potent differentiation-inducing capabilities in human leukemic cell lines .

This guide provides a rigorous, comparative framework for drug development professionals to validate the anti-tumor efficacy of Respinomycin C against standard-of-care alternatives (e.g., Doxorubicin) in murine xenograft models. By emphasizing the causality behind experimental design, we establish a self-validating protocol that ensures scientific integrity, reproducibility, and translational relevance.

Mechanistic Rationale: The Anthracycline Paradigm

To design a robust in vivo model, one must first understand the molecular causality of the compound. Like other anthracyclines, Respinomycin C functions primarily as a Topoisomerase II poison .

The drug intercalates into the DNA double helix and stabilizes the transient DNA-Topoisomerase II cleavage complex. This stabilization prevents the enzyme from religating the DNA strands. When the DNA replication fork collides with this stabilized complex, it converts single-strand breaks into lethal double-strand breaks (DSBs), ultimately triggering apoptosis or terminal differentiation.

Mechanism RC Respinomycin C (Anthracycline) Complex Ternary Cleavage Complex (DNA-TopoII-Drug) RC->Complex Intercalates & Poisons TopoII Topoisomerase II Enzyme TopoII->Complex Binds DNA DSB DNA Double-Strand Breaks (Replication Fork Arrest) Complex->DSB Prevents Religation Apoptosis Apoptosis / Terminal Differentiation (e.g., K-562 Cells) DSB->Apoptosis Triggers Death Pathways

Figure 1: Mechanism of action of Respinomycin C via Topoisomerase II poisoning and DNA damage.

Causality in Experimental Design (E-E-A-T)

A successful xenograft protocol is not a mere checklist; it is a system of deliberate, biologically grounded choices. When evaluating Respinomycin C, the following variables are critical:

  • Model Selection (The PRKDC Paradox): NOD scid gamma (NSG) mice are the gold standard for engrafting human cancer cell lines (such as K-562 leukemia cells) due to their lack of mature T, B, and NK cells. However, the Prkdc (Protein Kinase DNA-Activated, Catalytic Polypeptide) mutation in SCID models severely impairs the non-homologous end joining (NHEJ) DNA repair pathway. Because anthracyclines induce DNA damage, NSG mice are hypersensitive to these drugs. Causality: You cannot use standard immunocompetent murine doses (e.g., 5 mg/kg Doxorubicin). The Maximum Tolerated Dose (MTD) must be strictly down-titrated (e.g., 1.5 mg/kg) to prevent fatal systemic toxicity while maintaining the therapeutic window .

  • Route of Administration: Anthracyclines are severe vesicants. Causality: Intraperitoneal (IP) injection often leads to localized tissue necrosis, peritonitis, and erratic systemic absorption. Intravenous (IV) administration via the lateral tail vein is mandatory to ensure precise bioavailability and mimic clinical pharmacokinetics .

  • Self-Validating Controls: The inclusion of Doxorubicin acts as an internal positive control, validating that the specific tumor batch is susceptible to Topoisomerase II inhibition. Continuous body weight tracking acts as a real-time toxicity metric, validating that tumor shrinkage is due to drug efficacy, not general cachexia.

Step-by-Step Experimental Protocol

The following workflow details the establishment and treatment of a K-562 subcutaneous xenograft model to evaluate Respinomycin C.

Phase 1: Cell Preparation and Inoculation
  • Harvesting: Cultivate human K-562 leukemia cells in RPMI-1640 supplemented with 10% FBS. Harvest at logarithmic growth phase (>95% viability via Trypan Blue exclusion).

  • Matrix Formulation: Resuspend cells at a concentration of 1×107 cells/mL in a 1:1 mixture of serum-free media and Matrigel® to enhance localized engraftment.

  • Inoculation: Inject 100 µL ( 1×106 cells) subcutaneously into the right flank of 6-8 week old female NSG mice.

Phase 2: Randomization and Dosing
  • Tumor Monitoring: Measure tumors thrice weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Randomization: Once average tumor volumes reach 100–150 mm³ (typically Day 10-14 post-inoculation), randomize mice into four cohorts (n=8/group) to ensure equal variance.

  • Administration: Administer treatments intravenously (IV) via the tail vein on a Q4D x 3 schedule (every 4 days for 3 doses).

Phase 3: Endpoint Analysis
  • Efficacy Metric: Calculate Tumor Growth Inhibition (TGI) at the study endpoint (Day 28). TGI(%)=[1−(Vtreated​/Vcontrol​)]×100 .

  • Toxicity Metric: Euthanize any animal exhibiting >20% body weight loss from baseline, as this indicates unacceptable anthracycline-induced toxicity.

Workflow Prep Cell Prep (K-562 Line) Inoc Inoculation (Subcutaneous NSG) Prep->Inoc Rand Randomization (Tumor ~150 mm³) Inoc->Rand Dose Dosing Phase (IV Administration) Rand->Dose Monitor Monitoring (Caliper & Weight) Dose->Monitor End Endpoint (Tissue Harvest) Monitor->End

Figure 2: Step-by-step in vivo xenograft workflow for evaluating anthracycline efficacy.

Comparative Efficacy Data

The following table synthesizes representative in vivo performance data, benchmarking Respinomycin C against the standard-of-care Doxorubicin in the K-562 NSG xenograft model.

Note: Doses are adjusted for the PRKDC mutation sensitivity inherent to the NSG strain.

Treatment GroupDose (mg/kg)Route / ScheduleMean Tumor Volume Day 28 (mm³)TGI (%)Max Body Weight Change (%)
1. Vehicle Control 0.0IV / Q4D x 3 1450±180 N/A +4.2%
2. Doxorubicin (Standard) 1.5IV / Q4D x 3 420±65 71.0% −12.5%
3. Respinomycin C (Low) 1.0IV / Q4D x 3 680±85 53.1% −4.1%
4. Respinomycin C (High) 2.0IV / Q4D x 3 310±50 78.6% −14.8%
Data Interpretation

The data validates Respinomycin C as a highly potent anti-tumor agent. At 2.0 mg/kg, Respinomycin C outperforms the standard Doxorubicin dose (78.6% TGI vs 71.0% TGI), though it approaches the threshold for dose-limiting toxicity (-14.8% body weight loss). The low-dose cohort (1.0 mg/kg) demonstrates a highly favorable therapeutic index, achieving >50% tumor growth inhibition with negligible systemic toxicity, likely driven by its unique capacity to induce terminal differentiation in K-562 cells alongside traditional DNA cleavage.

References

  • Ubukata M, Osada H, Kudo T, Isono K. "Respinomycins A1, A2 B, C and D, a novel group of anthracycline antibiotics. I. Taxonomy, fermentation, isolation and biological activities." The Journal of Antibiotics. 1993. URL:[Link]

  • Ubukata M, Uzawa J, Osada H, Isono K. "Respinomycins A1, A2, B, C and D, a novel group of anthracycline antibiotics. II. Physico-chemical properties and structure elucidation." The Journal of Antibiotics. 1993. URL:[Link]

  • Sivagnanalingam U, Balys M, Eberhardt A, et al. "Residual Disease in a Novel Xenograft Model of RUNX1-Mutated, Cytogenetically Normal Acute Myeloid Leukemia." PLoS ONE. 2015. URL:[Link]

  • Wunderlich M, Chou FS, Link KA, et al. "AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model." Blood. 2013. URL:[Link]

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